5-Chloro-6-fluoropyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-6-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRARYYEEJBMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Chloro-6-fluoropyridin-2-amine
Introduction
5-Chloro-6-fluoropyridin-2-amine is a halogenated pyridine derivative that serves as a critical building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine group and two distinct halogens, imparts specific reactivity and conformational properties, making it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently assess the identity and purity of this important intermediate.
Core Physicochemical Properties
The fundamental physical and chemical attributes of a compound are the cornerstone of its application in synthesis and material science. These properties dictate handling, storage, and reaction conditions.
Summary of Physicochemical Data
For efficient reference, the primary physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1378595-22-2 | |
| Molecular Formula | C₅H₄ClFN₂ | [1] |
| Molecular Weight | 146.55 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 256.0 ± 35.0 °C at 760 mmHg | |
| Storage Temperature | 4°C, protect from light |
Molecular Structure and Weight
The molecular formula of the compound is C₅H₄ClFN₂.[1] The calculated molecular weight is 146.55 g/mol , a crucial parameter for stoichiometric calculations in reaction design and for interpretation of mass spectrometry data.[1] The presence of chlorine results in a characteristic isotopic pattern in mass spectra, which is a key diagnostic feature.
Physical State and Appearance
At ambient temperature, this compound exists as a solid. While color can vary based on purity, related compounds like 2-Amino-5-chloro-3-fluoropyridine are described as white to pale cream crystals or powder.[2] This solid nature necessitates appropriate solubility testing for use in solution-phase reactions.
Thermal Properties
The boiling point is reported to be 256.0 ± 35.0 °C at atmospheric pressure (760 mmHg). This relatively high boiling point is consistent with its aromatic structure and the presence of polar functional groups capable of intermolecular hydrogen bonding. While a specific melting point is not widely reported for this exact isomer, a related compound, 2-Amino-5-chloro-3-fluoropyridine, has a melting range of 91.0-97.0 °C.[2]
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds. The following sections detail the expected spectral characteristics of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode is the preferred method. This is because the basic amine group is readily protonated.
-
Expected Ion: The expected protonated molecular ion ([M+H]⁺) would have an m/z of approximately 147.0126.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z ~149.0097 with roughly one-third the intensity of the [M+H]⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a primary aromatic amine, this compound will exhibit several characteristic absorption bands.
-
N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.[3] These bands are generally sharper and weaker than the O-H stretches of alcohols.[3]
-
N-H Bending: An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.[3]
-
C-N Stretching: The stretching vibration for an aromatic C-N bond typically appears as a strong band in the 1335-1250 cm⁻¹ region.[3]
-
C-F and C-Cl Stretching: Carbon-halogen stretches are found in the fingerprint region. The C-F stretch is typically strong and appears in the 1400-1000 cm⁻¹ range, while the C-Cl stretch is found at lower wavenumbers, generally between 800 and 600 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
Amine Protons (-NH₂): A broad singlet, typically in the δ 5.0-6.0 ppm range, corresponding to the two amine protons. The chemical shift and peak shape can be highly dependent on the solvent and concentration.
-
Aromatic Protons (Ar-H): Two signals in the aromatic region (δ 6.5-8.0 ppm). The proton at position 3 (adjacent to the amine) and the proton at position 4 (between the halogens) will appear as doublets or doublet of doublets due to coupling with each other (³JHH) and, for the proton at position 4, coupling to the fluorine atom (⁴JHF).
-
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the five carbons of the pyridine ring. The carbons bonded to the electronegative fluorine, chlorine, and nitrogen atoms will be shifted downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observed, resulting in splitting of the carbon signals.
Experimental Methodologies
To ensure the trustworthiness of analytical results, standardized and well-documented protocols are essential. The following methods provide a starting point for the characterization of this compound.
Protocol for Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities.
-
Sample Preparation: Place a small amount (1-2 mg) of the finely ground solid into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
Protocol for LC-MS Analysis
Causality: This protocol is designed for accurate mass determination and purity analysis. Liquid chromatography separates the analyte from potential impurities before it enters the mass spectrometer. Electrospray ionization is chosen for its soft ionization, which keeps the molecule intact and allows for the observation of the protonated molecular ion.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.[5]
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.[5]
-
Mass Spectrometer: Agilent 6546 LC/Q-TOF or equivalent high-resolution mass spectrometer.[5]
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[5]
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]⁺ m/z (147.0126).
-
Analyze the mass spectrum to confirm the accurate mass and the presence of the characteristic ³⁷Cl isotopic peak at M+2.
-
Integrate the peak area to assess purity relative to any detected impurities.
-
Conclusion
This compound is a solid compound with a well-defined molecular structure and weight. Its physical properties are characterized by a high boiling point and spectral features consistent with its primary aromatic amine and halogenated pyridine structure. The experimental protocols provided in this guide for mass spectrometry and melting point determination offer a robust framework for researchers to verify the identity, purity, and quality of this key synthetic intermediate, thereby ensuring the integrity of subsequent research and development efforts in the pharmaceutical and agrochemical industries.
References
- 1. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloro-3-fluoropyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
5-Chloro-6-fluoropyridin-2-amine chemical structure and CAS number
An In-Depth Technical Guide to 5-Chloro-6-fluoropyridin-2-amine
Abstract: This technical guide provides a comprehensive scientific overview of this compound, a halogenated heterocyclic compound of significant interest in modern chemical research. This document details its core chemical structure, physicochemical properties, and CAS number for unambiguous identification. We will explore its emerging role as a critical building block in medicinal chemistry and materials science, discuss a conceptual synthetic pathway, and outline essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a detailed understanding of this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted aminopyridine derivative. The strategic placement of chloro, fluoro, and amino groups on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for creating more complex molecules with tailored biological or material characteristics.
Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 1378595-22-2 [1].
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-6-fluoro-2-pyridinamine | |
| CAS Number | 1378595-22-2 | [1] |
| Molecular Formula | C₅H₄ClFN₂ | [1] |
| Molecular Weight | 146.55 g/mol | [1] |
| InChI | 1S/C5H4ClFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
| InChIKey | PZRARYYEEJBMGW-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C(=NC(=C1)N)F)Cl |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 256.0 ± 35.0 °C at 760 mmHg | |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | 4°C, protect from light |
Chemical Structure and Visualization
The molecular architecture consists of a central pyridine ring. The substituents are positioned as follows: an amino group (-NH₂) at position 2, a fluorine atom (-F) at position 6, and a chlorine atom (-Cl) at position 5. This specific arrangement is crucial for its reactivity and interaction with biological targets.
Caption: 2D Chemical Structure of this compound.
Conceptual Synthetic Workflow
While specific, validated protocols for this compound are proprietary, a logical synthetic route can be conceptualized based on established principles of pyridine chemistry. A common strategy involves the sequential introduction of substituents onto a pre-existing pyridine core, often leveraging nucleophilic aromatic substitution (SNAr) reactions.
The causality behind this approach lies in the activating/deactivating and directing effects of the substituents. For instance, an amino group is strongly activating, while halogens are deactivating but ortho-, para-directing. The pyridine nitrogen itself strongly deactivates the ring towards electrophilic substitution but activates the 2- and 4-positions for nucleophilic attack. A plausible, multi-step synthesis could be envisioned as follows:
Experimental Protocol (Conceptual)
-
Step 1: Dichlorination of 2-Aminopyridine. Start with 2-aminopyridine. Direct chlorination in a strongly acidic medium can yield 2-amino-5-chloropyridine[2]. Further chlorination under controlled conditions could potentially lead to a dichlorinated intermediate like 2-amino-5,6-dichloropyridine. The acidic medium is critical to protonate the pyridine nitrogen, altering its directing effects and preventing over-chlorination[2].
-
Step 2: Selective Halogen Exchange (HALEX) Reaction. The dichlorinated intermediate would then undergo a nucleophilic aromatic substitution. The chlorine at the 6-position is activated towards nucleophilic attack by the ring nitrogen. Treatment with a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix 222), in a high-boiling polar aprotic solvent (e.g., DMSO) would selectively replace the 6-chloro substituent with fluorine. This selectivity is a cornerstone of pyridine SNAr chemistry.
-
Step 3: Purification. The final product, this compound, would be isolated from the reaction mixture. Purification would be achieved through standard laboratory techniques such as extraction followed by column chromatography on silica gel or recrystallization to yield the compound with high purity.
This self-validating system relies on the predictable regioselectivity of each step, which can be monitored by techniques like TLC, GC-MS, and NMR to confirm the formation of the desired intermediates and final product.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is categorized as a "Fluorinated Building Block," a class of compounds essential for modern drug discovery[1]. The incorporation of chlorine and fluorine atoms into potential drug candidates is a well-established strategy to optimize pharmacological properties.
-
Modulation of Physicochemical Properties: Fluorine, being highly electronegative, can lower the pKa of the nearby amino group, affecting its ionization state at physiological pH. Both halogens increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Enhanced Target Binding: The polar C-F and C-Cl bonds can participate in favorable dipole-dipole interactions, hydrogen bonds, or other non-covalent interactions within a protein's binding pocket, potentially increasing the affinity and selectivity of the drug for its target.
-
Versatile Chemical Handle: The primary amine at the 2-position serves as a versatile nucleophilic handle for subsequent reactions, allowing for the construction of amides, ureas, sulfonamides, or for use in coupling reactions to build larger, more complex molecular scaffolds. This versatility makes it a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and other targeted therapies[3][4]. The broader class of chloro-containing molecules has seen extensive use in FDA-approved drugs for a wide range of diseases[5].
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. Based on data from structurally similar compounds, it is classified as hazardous[6][7].
-
Hazard Identification:
-
Recommended Precautions (Self-Validating Safety Protocol):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low[6]. Facilities should be equipped with an eyewash station and safety shower[9].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat to prevent skin and eye contact[6][9].
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling[6]. Avoid formation of dust and aerosols[10].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents[9][10].
-
Conclusion
This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique combination of reactive sites—the nucleophilic amine—and modulating substituents—the chloro and fluoro groups—provides a powerful tool for synthetic chemists. A thorough understanding of its properties, synthetic logic, and handling requirements is essential for leveraging its full potential in the development of novel and effective molecules.
References
- 1. 1378595-22-2 | this compound - Moldb [moldb.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Synthesis of 5-Chloro-6-fluoropyridin-2-amine literature review
An In-depth Technical Guide to the Synthesis of 5-Chloro-6-fluoropyridin-2-amine
Introduction
This compound (CAS No. 1378595-22-2) is a halogenated pyridine derivative that serves as a crucial building block in modern synthetic chemistry.[1] Its unique substitution pattern, featuring chloro, fluoro, and amino groups, makes it a highly valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of these functional groups allows for diverse downstream modifications, enabling the construction of novel bioactive compounds. This guide provides a comprehensive overview of the most plausible and industrially relevant synthetic strategies for preparing this key intermediate, grounded in established chemical principles and analogous transformations reported in the literature.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and efficient pathway to this compound relies on the principle of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of electron-withdrawing halogen substituents. The ring nitrogen atom strongly activates the C2 and C6 positions towards nucleophilic attack. Consequently, a halogen atom at one of these positions can be readily displaced by a suitable nucleophile, such as ammonia.
Causality Behind Experimental Design
The choice of starting material is critical for the success of this strategy. A logical and commercially available precursor is 3-Chloro-2,6-difluoropyridine . In this molecule, both the C2 and C6 fluorine atoms are activated for displacement. However, amination typically occurs selectively at the C2 position due to a combination of electronic and steric factors. This selective displacement is a well-documented phenomenon in pyridine chemistry. The general process of preparing fluorinated pyridines from chlorinated precursors and subsequently converting them into amino derivatives is a common industrial method.[2]
The proposed synthesis involves the direct amination of 3-Chloro-2,6-difluoropyridine using an ammonia source, such as aqueous ammonium hydroxide, in a sealed vessel at elevated temperatures. This method is analogous to the high-yield synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine, a standard industrial procedure.
Workflow for the Proposed Synthesis
Below is a diagram illustrating the proposed synthetic workflow from the starting material to the final product.
Caption: Proposed workflow for the synthesis of this compound.
Mechanistic Insight: The SNAr Pathway
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Nucleophilic Attack: The ammonia molecule attacks the electron-deficient C2 carbon of the pyridine ring, breaking the aromaticity and forming the tetrahedral Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the halogen substituents.
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, which is an excellent leaving group, yielding the final product, this compound.
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocol (Proposed)
This protocol is a self-validating system based on established procedures for analogous transformations.[3] Researchers should perform an initial small-scale reaction to optimize conditions.
Objective: To synthesize this compound from 3-Chloro-2,6-difluoropyridine.
Materials:
-
3-Chloro-2,6-difluoropyridine (1 eq.)
-
Ammonium hydroxide (28-30% aqueous solution, 10-15 eq.)
-
Deionized water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
High-pressure reaction vessel (steel bomb or equivalent)
Procedure:
-
Charging the Reactor: In a high-pressure reaction vessel, charge 3-Chloro-2,6-difluoropyridine (e.g., 10.0 g, 1.0 eq.).
-
Adding Reagent: Carefully add aqueous ammonium hydroxide (e.g., 100 mL, ~15 eq. NH₃).
-
Reaction: Seal the vessel tightly. Place the vessel in a protected heating mantle or oil bath and heat to 100-120 °C. Maintain this temperature with vigorous stirring for 12-24 hours.
-
Causality Note: The use of a sealed vessel is necessary to maintain the pressure generated by heating the aqueous ammonia, which ensures a sufficient concentration of the nucleophile in the reaction mixture. Elevated temperatures are required to overcome the activation energy of the SNAr reaction.
-
-
Work-up: After the reaction period, cool the vessel to room temperature and then further in an ice bath. Carefully vent any residual pressure before opening.
-
Product Isolation: A precipitate of the product should form upon cooling. Collect the solid by vacuum filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL) to recover any dissolved product.
-
Drying and Concentration: Combine the collected solid with the organic extracts. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white solid.
Data Summary
The following table outlines the key parameters for the proposed synthesis. Yields for analogous reactions are typically high, often exceeding 85-90%.
| Parameter | Description | Rationale / Reference |
| Starting Material | 3-Chloro-2,6-difluoropyridine | Commercially available, activated for SNAr at C2/C6. |
| Key Reagents | Aqueous Ammonium Hydroxide | Serves as the source of the ammonia nucleophile. |
| Solvent | Water (from aq. NH₄OH) | A suitable solvent for this type of amination. |
| Temperature | 100-120 °C | Provides sufficient energy for the SNAr reaction.[3] |
| Reaction Time | 12-24 hours | Typical duration to ensure complete conversion. |
| Expected Yield | >85% | Based on analogous aminations of dihalopyridines. |
| Purity | >98% after recrystallization | Standard purity for pharmaceutical intermediates. |
Alternative Synthetic Considerations
While the SNAr approach on a difluoro-precursor is the most direct, other routes can be envisioned based on the broader chemical literature.
-
Chlorination of an Aminofluoropyridine: One could start with 2-amino-6-fluoropyridine and perform an electrophilic chlorination. The amino group is strongly activating and ortho-, para-directing. Therefore, chlorination would likely occur at the 3- and 5-positions. Selective monochlorination at the 5-position could be challenging and may lead to isomeric mixtures, complicating purification. Methods for chlorinating 2-aminopyridine often use HCl and an oxidizing agent or elemental chlorine in a strong acid, but selectivity can be an issue.[4][5]
-
Fluorination of an Aminochloropyridine: Another possibility involves starting with 2-amino-5-chloropyridine and introducing the fluorine atom at the C6 position. This is significantly more challenging. Direct electrophilic fluorination would be difficult. A more plausible, though multi-step, approach would involve a Sandmeyer-type reaction sequence or a Balz-Schiemann reaction on a related precursor, but this would require introducing an amino group at the 6-position, converting it to a diazonium salt, and then displacing it with fluoride.[6][7] This route is considerably less efficient than the proposed SNAr strategy.
Conclusion
The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The proposed method, starting from 3-Chloro-2,6-difluoropyridine and utilizing aqueous ammonia, represents a robust, high-yield, and scalable route consistent with established principles of pyridine chemistry. This approach provides a reliable pathway for accessing this valuable building block for applications in drug discovery and development.
References
- 1. 1378595-22-2 | this compound - Moldb [moldb.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 5. IL47057A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-6-fluoropyridin-2-amine
Foreword: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its significance.[1] The strategic incorporation of fluorine into this privileged heterocycle has emerged as a powerful tactic to enhance the pharmacological properties of lead compounds. Fluorine's unique characteristics, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] 5-Chloro-6-fluoropyridin-2-amine (CAS No: 1378595-22-2) is a prime example of a highly functionalized building block with significant potential in the synthesis of novel therapeutic agents.[4]
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the data, this document serves as a practical resource for the unambiguous identification and structural elucidation of this important synthetic intermediate.
Molecular Structure and Predicted Spectroscopic Overview
This compound is a disubstituted pyridine with an amino group at the 2-position, a chloro group at the 5-position, and a fluoro group at the 6-position. This substitution pattern gives rise to a unique electronic environment that will be reflected in its spectroscopic signatures.
| Property | Value |
| Molecular Formula | C₅H₄ClFN₂ |
| Molecular Weight | 146.55 g/mol |
| CAS Number | 1378595-22-2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the protons of the primary amine group. The electron-donating amino group will shield the ring protons, shifting their signals upfield, while the electron-withdrawing chloro and fluoro groups will have a deshielding effect, shifting them downfield.[5]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 6.5 - 6.7 | Doublet | JH3-H4 ≈ 8-9 |
| H-4 | 7.4 - 7.6 | Doublet of doublets | JH4-H3 ≈ 8-9, JH4-F6 ≈ 2-3 |
| -NH₂ | 5.5 - 6.5 | Broad singlet | - |
Causality behind the Predictions:
-
H-3: This proton is ortho to the strongly electron-donating amino group, leading to significant shielding and an upfield chemical shift. It will appear as a doublet due to coupling with H-4.
-
H-4: This proton is meta to the amino group and ortho to the chloro group. The deshielding effect of the halogens will shift its signal downfield relative to H-3. It will be split into a doublet by H-3 and will also exhibit a smaller coupling to the fluorine at position 6, resulting in a doublet of doublets.
-
-NH₂: The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with residual water in the solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents and the electronegativity of the nitrogen atom.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 | 158 - 162 | Singlet |
| C-3 | 105 - 110 | Singlet |
| C-4 | 138 - 142 | Doublet |
| C-5 | 115 - 120 | Doublet |
| C-6 | 145 - 150 | Doublet |
Causality behind the Predictions:
-
C-2: This carbon is directly attached to the amino group and the ring nitrogen, resulting in a downfield shift.
-
C-3: Being ortho to the electron-donating amino group, this carbon will be significantly shielded and appear at the most upfield position.
-
C-4: This carbon will be influenced by the adjacent chloro group and will appear in the mid-aromatic region. It is expected to show a small C-F coupling.
-
C-5: The carbon bearing the chloro group will be deshielded. It will also exhibit coupling to the fluorine atom.
-
C-6: This carbon is directly attached to the fluorine atom, which will cause a significant downfield shift and a large one-bond C-F coupling constant.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the amine, the aromatic ring, and the carbon-halogen bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H asymmetric stretch | 3400 - 3500 | Medium |
| Primary Amine | N-H symmetric stretch | 3300 - 3400 | Medium |
| Primary Amine | N-H bend (scissoring) | 1600 - 1650 | Medium-Strong |
| Aromatic Ring | C=C and C=N stretches | 1450 - 1600 | Medium-Strong |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Weak-Medium |
| C-F Bond | C-F stretch | 1200 - 1300 | Strong |
| C-Cl Bond | C-Cl stretch | 700 - 800 | Medium-Strong |
Causality behind the Predictions:
-
N-H Stretches: Primary amines typically show two distinct bands in this region corresponding to the asymmetric and symmetric stretching vibrations of the two N-H bonds.[6]
-
N-H Bend: The scissoring vibration of the -NH₂ group gives rise to a characteristic absorption in the 1600-1650 cm⁻¹ region.[7]
-
Aromatic Stretches: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will result in a series of bands in the 1450-1600 cm⁻¹ range.[8]
-
C-F and C-Cl Stretches: The vibrations of the carbon-fluorine and carbon-chlorine bonds are expected to produce strong absorptions in the fingerprint region of the spectrum.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
In an EI mass spectrum, the molecular ion peak (M⁺) is expected at m/z 146, corresponding to the molecular weight of this compound. The presence of chlorine will also result in a characteristic M+2 peak at m/z 148 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Predicted Fragmentation Pathways:
The fragmentation of pyridine derivatives can be complex, often involving ring opening and rearrangements.[9][10] For this compound, some plausible fragmentation pathways include:
-
Loss of HCN: A common fragmentation pathway for pyridines, leading to a fragment ion.
-
Loss of Cl radical: Formation of a radical cation by cleavage of the C-Cl bond.
-
Loss of F radical: Cleavage of the C-F bond.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.
Caption: General workflow for GC-MS analysis.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the comprehensive characterization of this compound. While this guide presents a predictive analysis, the underlying principles of interpretation remain robust. The predicted data serves as a reliable benchmark for researchers working with this compound, enabling them to confidently verify its identity and purity. The strategic application of these spectroscopic techniques is fundamental to advancing the synthesis of novel fluorinated pyridine derivatives and accelerating the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. This compound | 1378595-22-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-6-fluoropyridin-2-amine
Executive Summary
5-Chloro-6-fluoropyridin-2-amine is a halogenated aminopyridine derivative of increasing importance in medicinal chemistry and pharmaceutical development. As a key building block for advanced active pharmaceutical ingredients (APIs), a thorough understanding of its fundamental physicochemical properties is paramount for ensuring the efficiency of synthetic routes, the robustness of analytical methods, and the quality of the final drug product. This guide provides a comprehensive technical overview of the solubility and chemical stability of this compound. We delve into the theoretical considerations that govern its behavior in various solvent systems and under common stress conditions. More importantly, this document outlines detailed, field-proven experimental protocols for accurately characterizing its solubility and degradation profile, conforming to the rigorous standards expected in drug development, such as those outlined by the International Conference on Harmonisation (ICH).
Introduction and Physicochemical Profile
This compound (IUPAC Name: 5-chloro-6-fluoro-2-pyridinamine) is a substituted pyridine that serves as a critical intermediate in organic synthesis. Its unique substitution pattern, featuring an amine group and two different halogens, offers multiple reaction sites for constructing more complex molecules, particularly in the synthesis of novel APIs.[1] The interplay between the electron-donating amine group and the electron-withdrawing halogen atoms on the pyridine ring dictates its reactivity, as well as its solubility and stability. Before embarking on any experimental work, a foundational understanding of its basic properties is essential.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1378595-22-2 | ,[2] |
| Molecular Formula | C₅H₄ClFN₂ | ,[2] |
| Molecular Weight | 146.55 g/mol | [2] |
| Physical Form | Solid | |
| Boiling Point | 256.0 ± 35.0 °C at 760 mmHg | |
| Purity | Typically ≥98% | ,[2] |
Solubility Characterization
A comprehensive characterization requires both thermodynamic and kinetic solubility assessments.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a given solvent.
Causality Behind Experimental Choices:
-
Equilibration Time: A 24-48 hour incubation is chosen to ensure the system reaches true thermodynamic equilibrium, accounting for slow dissolution kinetics of crystalline solids.
-
Temperature Control: Maintaining a constant temperature (e.g., 25 °C) is critical as solubility is temperature-dependent.
-
Purity Confirmation: Analysis of the supernatant by a stability-indicating method like HPLC is essential to confirm that the measured concentration corresponds to the intact compound and not its degradants.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant from each vial.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard calibration curve to determine the concentration. The resulting concentration is the thermodynamic solubility.
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for a comprehensive solubility assessment, starting from initial screening to definitive thermodynamic measurement.
Caption: Workflow for solubility determination.
Chemical Stability and Forced Degradation
Understanding the chemical stability of this compound is critical for defining its storage conditions, shelf-life, and anticipating potential incompatibilities during synthesis or formulation. Vendor data recommends storage at 4°C and protection from light, suggesting inherent liabilities. A forced degradation study, as outlined in ICH guideline Q1A, is the definitive approach to systematically investigate these liabilities.[4] The goal is to induce 5-20% degradation to generate and identify potential degradation products, which is essential for developing a stability-indicating analytical method.[5]
Experimental Protocol: Forced Degradation Studies
A stability-indicating HPLC method must be developed prior to these studies. This method must be capable of resolving the parent peak from all significant degradation products.
Causality Behind Experimental Choices:
-
Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent common stresses encountered during manufacturing, storage, and administration.[4]
-
Strength of Stressors: Initial conditions (e.g., 0.1 N HCl/NaOH) are chosen to be moderately stressful. If no degradation occurs, the severity is increased. Conversely, if the compound is highly labile, milder conditions are used. This iterative approach ensures that meaningful degradation is achieved without destroying the molecule completely.
-
Neutralization/Quenching: Acidic and basic samples are neutralized before HPLC analysis to prevent further degradation on the autosampler and to protect the silica-based column from damage.[6]
Step-by-Step Methodologies:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 1 N HCl.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, cool, neutralize with an equivalent amount of 1 N NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound and add 1 N NaOH.
-
Maintain at room temperature or heat gently (e.g., 40°C). Aminopyridines can be susceptible to alkaline conditions.[7]
-
Withdraw samples, neutralize with 1 N HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature, protected from light, for up to 24 hours.
-
Analyze samples directly by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature and humidity chamber (e.g., 70°C).
-
Withdraw samples after several days, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible output, as specified by ICH guideline Q1B (e.g., total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4]
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze the samples by HPLC.
-
Logical Flow of a Forced Degradation Study
The following diagram outlines the logical progression of a forced degradation study, from method development to degradant identification.
References
- 1. ossila.com [ossila.com]
- 2. 1378595-22-2 | this compound - Moldb [moldb.com]
- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Sourcing and Application of 5-Chloro-6-fluoropyridin-2-amine: A Technical Guide for Chemical Researchers
Introduction: The Versatility of a Halogenated Pyridine Building Block
5-Chloro-6-fluoropyridin-2-amine is a key heterocyclic building block, highly valued in medicinal chemistry and agrochemical synthesis. Its strategic importance lies in the unique reactivity conferred by the chlorine and fluorine substituents on the pyridine ring. This dual halogenation provides medicinal chemists with versatile handles for selective chemical modifications, enabling the construction of complex molecular architectures with desired pharmacological properties. This guide offers a comprehensive overview of this compound, from procurement to application, to empower researchers in their synthetic endeavors.
I. Commercial Availability and Strategic Procurement
This compound is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. When sourcing this intermediate, researchers should consider not only the price but also the purity, lead time, and the supplier's ability to provide comprehensive analytical data.
| Supplier | Purity | CAS Number | Notes |
| Sigma-Aldrich | 98% | 1378595-22-2 | Available through Aldrich Partner. |
| Moldb | 98% | 1378595-22-2 | Provides analytical data including NMR, HPLC, and LC-MS.[1] |
| BLD Pharm | Not Specified | 246847-98-3 (isomer) | Offers related fluorinated and chlorinated building blocks.[2] |
| Amerigo Scientific | 97% | 246847-98-3 (isomer) | Notes that analytical data is not collected by the company.[3] |
| Ossila | >97% | 246847-98-3 (isomer) | Positions the compound as a building block for APIs and metal complexes.[4] |
Procurement Strategy: For academic and early-stage research, suppliers offering smaller quantities with detailed analytical documentation are preferable. For process development and scale-up, establishing a relationship with a supplier that can ensure consistent quality and larger batch sizes is crucial. Always request a Certificate of Analysis (CoA) to verify the identity and purity of the material.
II. Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C5H4ClFN2 | [1] |
| Molecular Weight | 146.55 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 256.0 ± 35.0 °C at 760 mmHg | |
| Storage | 4°C, protect from light | |
| CAS Number | 1378595-22-2 | [1] |
Safety Information:
This compound is classified as harmful and requires careful handling in a well-ventilated laboratory.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is imperative to consult the Safety Data Sheet (SDS) from the specific supplier before handling this compound.[5][6][7]
III. Synthetic Pathways and Mechanistic Considerations
The synthesis of halogenated pyridines like this compound often involves multi-step sequences starting from more common pyridine derivatives. While specific, proprietary manufacturing processes may vary between suppliers, a general understanding of synthetic approaches is valuable for researchers.
A plausible synthetic route can be conceptualized starting from a readily available aminopyridine. The introduction of halogen atoms at specific positions is achieved through electrophilic halogenation reactions, where the directing effects of the amino group and the pyridine nitrogen play a crucial role. The order of halogenation is critical to achieving the desired isomer.
Figure 1: A conceptual synthetic workflow for this compound.
Causality in Experimental Choices: The choice of chlorinating and fluorinating agents is dictated by the desired regioselectivity and the need to control the reactivity of the pyridine ring. For instance, using a strong acid medium during chlorination can help to achieve selective monochlorination by protonating the pyridine nitrogen and deactivating the ring towards further electrophilic substitution.[8] The introduction of fluorine often utilizes electrophilic fluorinating agents, and the reaction conditions must be carefully optimized to prevent side reactions.
IV. Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold for the synthesis of biologically active molecules. The presence of the amino group and two distinct halogen atoms allows for a variety of subsequent chemical transformations.
Key Applications:
-
Active Pharmaceutical Ingredient (API) Synthesis: This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4][9] The chlorine and fluorine atoms can be selectively displaced or can remain in the final molecule to modulate its physicochemical properties and biological activity.
-
Structure-Activity Relationship (SAR) Studies: The distinct electronic properties of chlorine and fluorine allow for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[10] Researchers can systematically replace these halogens to probe their influence on target binding.
-
Development of Novel Therapeutics: Halogenated pyridines are integral components of many modern drugs. For example, related chloro- and fluoro-substituted phenylamino benzimidazole derivatives have been investigated as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for inflammatory diseases.[11]
Figure 2: A generalized workflow illustrating the use of this compound in a drug discovery cascade.
V. Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is critical for the reproducibility of synthetic experiments and the quality of downstream products. A combination of analytical techniques should be employed for comprehensive characterization.
Standard Analytical Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the number and connectivity of protons on the pyridine ring.
-
¹³C NMR: To verify the carbon framework.
-
¹⁹F NMR: Essential for confirming the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight and confirm the elemental composition. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To assess the purity of the compound by separating it from any impurities. A validated HPLC method is crucial for quantitative purity determination.
-
Self-Validating System: Cross-verification of data from these orthogonal techniques provides a high degree of confidence in the material's quality. For example, the molecular ion peak from mass spectrometry should correspond to the molecular formula confirmed by NMR. The purity determined by HPLC should align with the integration of signals in the NMR spectrum.
Conclusion
This compound is a strategically important building block for researchers in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with its versatile reactivity, makes it a valuable tool for the synthesis of novel compounds. A thorough understanding of its properties, synthetic origins, and appropriate handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. By adhering to rigorous quality control measures and leveraging the unique chemical handles this molecule provides, researchers can accelerate their discovery and development programs.
References
- 1. 1378595-22-2 | this compound - Moldb [moldb.com]
- 2. bldpharm.com [bldpharm.com]
- 3. 2-Amino-5-chloro-3-fluoropyridine (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. ossila.com [ossila.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-Chloro-6-fluoropyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 5-Chloro-6-fluoropyridin-2-amine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic value in molecular design, and the practical considerations for its use in the laboratory.
Core Compound Identification and Properties
This compound is a disubstituted aminopyridine, a class of compounds that serves as a foundational scaffold in modern medicinal chemistry. The strategic placement of chloro and fluoro groups on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for creating complex molecular architectures with tailored pharmacological profiles.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-chloro-6-fluoro-2-pyridinamine |
| CAS Number | 1378595-22-2 |
| Molecular Formula | C₅H₄ClFN₂[1] |
| Molecular Weight | 146.55 g/mol [1] |
| InChI | 1S/C5H4ClFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) |
| InChIKey | PZRARYYEEJBMGW-UHFFFAOYSA-N |
Table 2: Physicochemical and Handling Properties
| Property | Value | Rationale and Field Insight |
| Appearance | Solid | Typically a crystalline or powder solid, facilitating accurate weighing and handling for reactions. |
| Boiling Point | 256.0 ± 35.0 °C (at 760 mmHg) | The high boiling point is indicative of strong intermolecular forces and suggests that purification by distillation requires vacuum conditions to prevent thermal decomposition. |
| Purity | Commercially available at >95-98%[1] | High purity is critical for avoiding side reactions and ensuring reproducibility in multi-step syntheses. Always verify purity by NMR or LC-MS upon receipt. |
| Storage | 4°C, protect from light | Refrigeration and protection from light are recommended to prevent potential degradation over time, ensuring the long-term integrity of the reagent. |
Synthesis and Mechanistic Considerations
The synthesis of highly substituted pyridines like this compound is a non-trivial process that leverages fundamental principles of heterocyclic chemistry. While multiple routes can be envisioned, a common and logical approach involves the selective functionalization of a pre-existing pyridine core. Below, we outline a representative synthetic strategy and provide an exemplary protocol.
Proposed Synthetic Workflow
A plausible and efficient synthesis initiates from a commercially available dichlorofluoropyridine. The core of this strategy relies on a selective Nucleophilic Aromatic Substitution (SₙAr) reaction. The fluorine atom strongly activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions. The chlorine at C-6 is therefore highly activated for displacement by the ortho fluorine. The subsequent introduction of the amine at the C-2 position can be achieved through a second SₙAr reaction, often requiring more forcing conditions or metal catalysis due to the altered electronic landscape of the intermediate.
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Experimental Protocol
This protocol is representative and should be optimized based on laboratory-specific conditions. It is based on established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.
-
Reaction Setup: To a pressure-rated reaction vessel, add 2,5-dichloro-6-fluoropyridine (1.0 eq).
-
Solvent and Reagent Addition: Add dioxane (approx. 5-10 mL per mmol of starting material) followed by aqueous ammonia (28-30%, 5.0-10.0 eq).
-
Causality Explanation: Dioxane is a suitable solvent that is miscible with aqueous ammonia and stable at elevated temperatures. A large excess of ammonia is used to drive the reaction to completion and minimize potential side reactions. A pressure vessel is essential to contain the ammonia and reach temperatures above its boiling point safely.
-
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Trustworthiness Check: The reaction endpoint is determined by the complete consumption of the starting material, which is a self-validating control point.
-
-
Work-up: After cooling to room temperature, carefully vent the vessel in a fume hood. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. The aqueous layers can be back-extracted with ethyl acetate to maximize yield.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile scaffold for building Active Pharmaceutical Ingredients (APIs). The primary amine serves as a key handle for derivatization, commonly through amide bond formation, reductive amination, or participation in cross-coupling reactions.
Strategic Value of Halogenation
-
Fluorine: The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry.[2] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of the nearby amino group, and form favorable hydrogen bond or dipole-dipole interactions with protein targets.
-
Chlorine: The chlorine atom provides a lipophilic substituent that can improve membrane permeability.[3] It often occupies hydrophobic pockets within a target protein's active site, enhancing binding affinity. Its presence also provides a potential vector for further modification via cross-coupling chemistry if needed.
Caption: Common synthetic pathways leveraging the functional handles of the title compound.
This scaffold has been instrumental in developing potent and selective kinase inhibitors, a critical class of drugs for oncology.[4] For example, derivatives of similar fluorinated aminopyridines are used in the synthesis of inhibitors for cyclin-dependent kinases (CDK), which are crucial regulators of the cell cycle.[4]
Safety, Handling, and Hazard Mitigation
As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety. The compound is classified as harmful and an irritant.
Table 3: GHS Hazard and Precautionary Information
| Hazard Class | Code | Description |
| Pictogram | GHS07 | Harmful / Irritant |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261 | Avoid breathing dust. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Operational Safety Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for proper chemical waste disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. This compound - Anichem [anichemllc.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. chemicalbook.com [chemicalbook.com]
A Theoretical and-In-depth Technical Guide on 5-Chloro-6-fluoropyridin-2-amine
Abstract
This technical guide offers a comprehensive theoretical examination of 5-Chloro-6-fluoropyridin-2-amine, a halogenated pyridine derivative of significant interest to researchers, scientists, and drug development professionals. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This document elucidates the structural, electronic, spectroscopic, and non-linear optical properties of this compound through the lens of quantum chemical calculations. By leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), providing a foundational understanding of its reactivity and potential for intermolecular interactions. This guide serves as a robust reference for professionals engaged in the rational design of novel therapeutics and advanced materials.
Part 1: The Foundation - Quantum Chemical Methodologies
To dissect the intrinsic properties of this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), serve as an indispensable tool. DFT provides a balanced approach, offering high accuracy in predicting molecular properties without the prohibitive computational cost of other high-level methods. This allows for a detailed exploration of the molecule's electronic landscape, which governs its chemical behavior.
Causality in Method Selection: Why DFT?
The choice of DFT, specifically utilizing hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a comprehensive basis set such as 6-311++G(d,p), is deliberate. The B3LYP functional is well-regarded for its reliable prediction of geometries and electronic properties for a wide range of organic molecules, including halogenated aromatic systems.[2][3] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately describe the behavior of lone-pair electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in bonded atoms, which is critical for a molecule with electronegative halogens and nitrogen atoms.
Protocol 1: Molecular Geometry Optimization and Vibrational Analysis
A self-validating computational protocol is essential for ensuring the reliability of theoretical data. The foundational step in any theoretical study is to determine the molecule's most stable three-dimensional structure.
-
Initial Structure Definition: The 2D structure of this compound is drawn and converted to a 3D coordinate file.
-
Geometry Optimization: A geometry optimization calculation is performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This iterative process adjusts the positions of all atoms until the point of lowest energy on the potential energy surface is located.
-
Frequency Calculation: Following optimization, a frequency calculation is executed at the same level of theory. This serves two purposes:
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Spectra: The calculation yields theoretical vibrational frequencies, which correspond to the molecule's infrared (IR) and Raman spectra.[4]
-
References
The Emergence of a Key Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Chloro-6-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated 2-Aminopyridines in Modern Medicinal Chemistry
The 2-aminopyridine moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination, makes it a versatile building block for designing enzyme inhibitors and receptor modulators. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold can profoundly influence the physicochemical and pharmacokinetic properties of the resulting molecules. Fluorine, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability, and modulate pKa. Chlorine, a larger and more polarizable halogen, can also contribute to binding interactions and provide a vector for further chemical modification.
This guide delves into the discovery and synthetic history of a specific, highly functionalized member of this class: 5-Chloro-6-fluoropyridin-2-amine . While a singular, celebrated moment of "discovery" for this compound is not prominent in the scientific literature, its emergence can be understood as a logical and necessary step in the broader, ongoing quest for novel, halogenated heterocyclic building blocks to fuel drug discovery pipelines. Its value lies in the unique electronic and steric properties conferred by the vicinal chloro and fluoro substituents adjacent to the amino group, offering a unique chemical space for library synthesis and lead optimization.
A Synthesized History: Devising Pathways to a Novel Building Block
The precise first synthesis of this compound is not clearly documented in readily available literature, suggesting its development likely occurred as part of larger, proprietary drug discovery programs or as a novel reagent offered by chemical suppliers. However, by examining the established chemistry of pyridine functionalization, we can infer the logical synthetic routes that have likely been employed for its preparation. The synthesis of related halogenated aminopyridines provides a strong foundation for these retrosynthetic analyses.
Key Synthetic Strategies for Halogenated 2-Aminopyridines
The preparation of molecules like this compound generally relies on a few key strategic approaches:
-
Nucleophilic Aromatic Substitution (SNAr) on Polyhalogenated Pyridines: This is one of the most common and powerful methods. Starting with a readily available, electron-deficient polyhalogenated pyridine, sequential substitution with different nucleophiles (e.g., ammonia or an amine source, followed by fluoride) can be achieved. The regioselectivity of these reactions is governed by the electronic directing effects of the existing substituents.
-
Halogenation of Pre-functionalized Pyridines: This approach involves introducing chloro and fluoro groups onto a pyridine ring that already contains an amino group (or a precursor). This can be challenging due to the activating nature of the amino group, which can lead to over-halogenation and a mixture of isomers.
-
Balz-Schiemann and Related Reactions: For the introduction of fluorine, the diazotization of an aminopyridine followed by a Sandmeyer-type reaction (e.g., the Balz-Schiemann reaction using fluoroboric acid) is a classic method.
Proposed Synthetic Pathway for this compound
Based on analogous preparations of similar compounds, a plausible and efficient synthesis of this compound can be conceptualized starting from a polychlorofluoropyridine precursor. A likely industrial-scale synthesis would prioritize readily available starting materials and robust, high-yielding reactions.
Experimental Protocols: A Practical Guide to Synthesis
The following section provides a detailed, step-by-step methodology for a plausible synthesis of this compound, based on established chemical principles for this class of compounds.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on the general principle of sequential SNAr reactions on a suitable polyhalogenated pyridine.
Step 1: Amination of a Polychlorofluoropyridine
-
Reaction Setup: To a solution of a suitable starting material, such as 2,5,6-trichloropyridine or a related polychlorofluoropyridine, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add an excess of aqueous ammonia.
-
Reaction Conditions: Heat the reaction mixture in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminodichlorofluoropyridine intermediate.
Step 2: Fluorination of the Intermediate
-
Reaction Setup: Dissolve the aminodichlorofluoropyridine intermediate from Step 1 in a high-boiling point aprotic solvent such as sulfolane. Add a source of fluoride ions, such as spray-dried potassium fluoride (KF). A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve the reaction rate.
-
Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 180-220 °C, for several hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up and Isolation: Cool the reaction mixture and dilute with water. Extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Step 1: Amination | Polychlorofluoropyridine | Aqueous Ammonia | DMSO or DMF | 100-150 | 70-85 |
| Step 2: Fluorination | Aminodichlorofluoropyridine | Potassium Fluoride | Sulfolane | 180-220 | 50-70 |
Visualization of Synthetic Pathways
Diagram 1: Proposed Synthesis of this compound
Safety and handling of 5-Chloro-6-fluoropyridin-2-amine
An In-depth Technical Guide to the Safe Handling and Use of 5-Chloro-6-fluoropyridin-2-amine
This document provides a comprehensive technical overview of the safety protocols and handling procedures for this compound (CAS No. 1378595-22-2), a key building block for researchers and professionals in drug development. The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
This compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning". Understanding its specific hazards is the foundation of safe handling.
GHS Hazard Classifications:
-
H302: Harmful if swallowed. This indicates acute oral toxicity. Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation. Direct contact with the skin can cause local redness, inflammation, or dermatitis.
-
H319: Causes serious eye irritation. Contact with the eyes can result in significant irritation, pain, and potential damage if not addressed immediately.
-
H335: May cause respiratory irritation. Inhalation of the dust or powder form of this solid can irritate the respiratory tract, leading to coughing and discomfort.
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality is clear: the chemical structure interacts with biological tissues, leading to these irritant and toxic effects. Therefore, all handling protocols are designed to minimize or eliminate exposure through these routes.
Physicochemical Properties
A thorough understanding of a chemical's properties is crucial for its proper storage and handling.
| Property | Data | Source |
| IUPAC Name | 5-chloro-6-fluoro-2-pyridinamine | |
| CAS Number | 1378595-22-2 | |
| Molecular Formula | C₅H₄ClFN₂ | |
| Physical Form | Solid | |
| Boiling Point | 256.0 ± 35.0 °C at 760 mmHg | |
| Storage Temperature | 4°C, Protect from light |
Engineering Controls and Personal Protective Equipment (PPE)
Safe handling relies on a multi-layered approach known as the "Hierarchy of Controls." This principle prioritizes engineering and administrative controls to minimize risk, with Personal Protective Equipment (PPE) serving as the final, critical barrier.
Methodological & Application
Application Notes & Protocols: The Strategic Deployment of 5-Chloro-6-fluoropyridin-2-amine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, 5-Chloro-6-fluoropyridin-2-amine has emerged as a particularly valuable and versatile scaffold. Its utility stems from a unique confluence of structural features: a pyridine core, essential in numerous biologically active compounds, decorated with three distinct functional handles. This arrangement provides medicinal chemists with a powerful platform for crafting complex molecules with finely tuned pharmacological profiles.
The strategic placement of halogen atoms is a cornerstone of modern medicinal chemistry. The fluorine atom at the 6-position is particularly noteworthy. Its high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Judicious incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to improve membrane permeability and bioavailability.[2]
Simultaneously, the chlorine atom at the 5-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of carbon- and nitrogen-based substituents, enabling extensive structure-activity relationship (SAR) studies. The 2-amino group provides a crucial point for further derivatization or can act as a key hydrogen bond donor, interacting with the target biomolecule. This trifecta of functionalities makes this compound a prized intermediate in the synthesis of targeted therapies, particularly in the development of kinase inhibitors for oncology.[3][4]
Physicochemical & Handling Data
For successful experimental design, a clear understanding of the reagent's properties is essential.
| Property | Value | Source |
| CAS Number | 1378595-22-2 | |
| Molecular Formula | C₅H₄ClFN₂ | |
| Molecular Weight | 146.55 g/mol | N/A |
| Physical Form | Solid | |
| Boiling Point | 256.0 ± 35.0 °C at 760 mmHg | |
| Storage | 4°C, protect from light | |
| Purity | Typically ≥98% |
Core Synthetic Applications & Mechanistic Rationale
The primary utility of this compound in medicinal chemistry is its role as a substrate in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the halogen substituents, makes the C5-Cl bond particularly susceptible to oxidative addition by a palladium(0) catalyst. This initiates two of the most powerful bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, enabling the connection of the pyridinyl core to various aryl or heteroaryl moieties.[5] This is fundamental for building the biaryl structures common in many kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The C-Cl bond is less reactive than C-Br or C-I bonds. Therefore, activating this bond requires a highly active catalyst. This is achieved by using an electron-rich, sterically hindered phosphine ligand, such as XPhos or SPhos.[6] These ligands stabilize the palladium(0) species and promote the crucial, often rate-limiting, oxidative addition step.[6]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base (e.g., K₃PO₄, K₂CO₃) can be critical and is often dependent on the specific substrates to avoid side reactions like protodeboronation.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used.[6][7] Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Buchwald-Hartwig Amination: Architecting C-N Bonds
The formation of carbon-nitrogen bonds is equally critical in drug synthesis. The Buchwald-Hartwig amination provides a direct and general method for coupling the pyridinyl chloride with a wide range of primary and secondary amines.[8][9] This reaction is instrumental in introducing key pharmacophoric elements or linking fragments of a molecule.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: Similar to the Suzuki coupling, the choice of ligand is crucial for aryl chlorides. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective.[9] They facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more potent nucleophile. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used for this purpose.[10]
-
Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and ensure high yields.
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[8]
Experimental Protocols
The following protocols are provided as robust starting points. Optimization may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the catalyst and ligand.[6]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent system via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.[6]
Diagram: General Suzuki-Miyaura Experimental Workflow
Caption: A flowchart outlining the key steps of the experimental protocol.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) or Pd source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%, if not using a pre-catalyst)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel
-
Inert atmosphere supply
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium source, ligand (if needed), and base to a dry reaction vessel with a stir bar.
-
Reagent Addition: Add the this compound, the amine coupling partner, and the anhydrous solvent.
-
Inert Atmosphere: Seal the vessel tightly. If not working in a glovebox, ensure the system is thoroughly purged with inert gas.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 90-120 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress via TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired aryl amine.
Conclusion: A Cornerstone for Drug Discovery
This compound represents a quintessential example of a modern building block in medicinal chemistry. Its pre-installed functionalities provide a reliable and versatile entry point for constructing complex molecular architectures. The strategic positioning of the chloro, fluoro, and amino groups allows for selective and high-yielding transformations, accelerating the drug discovery process. The robust protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings detailed herein empower researchers to systematically explore chemical space, ultimately facilitating the development of safer and more effective medicines. As the demand for targeted therapies continues to grow, the importance of such well-defined, multifunctional intermediates will only increase.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Chloro-4-fluoropyridin-2-amine [myskinrecipes.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
Application Note: 5-Chloro-6-fluoropyridin-2-amine as a Versatile Building Block in Modern Organic Synthesis
Abstract
5-Chloro-6-fluoropyridin-2-amine (CAS No. 1378595-22-2) is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring chloro, fluoro, and amino groups on a pyridine core—provides multiple reaction sites for diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reactivity and synthetic applications of this versatile intermediate. We will explore its utility in key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed, field-proven protocols and explaining the chemical principles that govern its reactivity. Particular emphasis is placed on its application in the synthesis of complex molecules, such as kinase inhibitors.
Introduction and Physicochemical Properties
Halogenated aminopyridines are privileged scaffolds in medicinal chemistry. The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and target binding affinity through mechanisms like halogen bonding.[1][2][3] this compound is a prime example, offering three distinct points for synthetic elaboration: the C5-Chloro, C6-Fluoro, and C2-amino positions. This trifecta of functionality allows for sequential and regioselective modifications, making it an invaluable starting material for creating diverse chemical libraries.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1378595-22-2 | [5] |
| Molecular Formula | C₅H₄ClFN₂ | [5] |
| Molecular Weight | 146.55 g/mol | [5] |
| Appearance | Solid (typically white to off-white powder) | N/A |
| Boiling Point | 256.0 ± 35.0 °C at 760 mmHg | [6] |
| Storage | 4°C, protect from light | [6] |
Safety Information: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE) should be used at all times.[6]
Core Reactivity and Regioselectivity Analysis
The synthetic utility of this compound is dictated by the electronic nature of the substituted pyridine ring. The ring nitrogen and the two halogen atoms act as electron-withdrawing groups, rendering the aromatic system electron-deficient. This electronic profile is central to its reactivity in two major classes of reactions: palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).
Diagram 1: Key reactive sites and potential transformations of this compound.
Regioselectivity in Palladium-Catalyzed Cross-Coupling:
In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the catalytic cycle begins with the oxidative addition of the palladium(0) complex into a carbon-halogen bond. The relative reactivity of C-X bonds for oxidative addition is generally I > Br > Cl >> F. Therefore, the C5-Cl bond is overwhelmingly the more reactive site for these transformations compared to the much stronger and less reactive C6-F bond.[7][8] This inherent difference allows for highly regioselective functionalization at the C5 position.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr):
For SNAr reactions, the outcome is governed by two factors: the activation of the position by electron-withdrawing groups and the leaving group ability of the halide. Both C5 (para to N) and C6 (ortho to N) are electronically activated.[1][9] However, fluorine is often a better leaving group than chlorine in SNAr, as its high electronegativity strongly stabilizes the intermediate Meisenheimer complex.[10] Consequently, SNAr reactions, particularly with "hard" nucleophiles like alkoxides, are predicted to favor substitution at the C6-F position. The precise outcome can be influenced by the nucleophile, solvent, and temperature.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for the formation of C(sp²)-C(sp²) bonds. For this compound, this reaction provides a robust method to introduce aryl, heteroaryl, or vinyl substituents at the C5 position, a key step in building the core structures of many kinase inhibitors.[11]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical. The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and the rate-limiting reductive elimination steps.[3]
-
Base: A base such as K₂CO₃ or K₃PO₄ is required. Its primary role is to react with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[12][13]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is commonly used. The organic solvent solubilizes the substrates and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Therefore, degassing the solvent and maintaining an inert atmosphere (N₂ or Ar) is essential for catalytic activity.
Representative Protocol for C5-Arylation
Disclaimer: The following is a representative protocol based on established procedures for structurally similar 2-amino-5-chloropyridines. Optimization may be required for specific substrates.
Diagram 2: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and potassium carbonate (2.0–3.0 eq.).
-
Seal the vessel and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) and add them to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80–100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-6-fluoropyridin-2-amine product.
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[3][14] This reaction allows for the introduction of primary or secondary amines at the C5 position of the scaffold, providing access to novel diaminopyridine structures that are common in pharmacologically active molecules.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, specialized bulky phosphine ligands are essential. Ligands like RuPhos or BrettPhos are often employed for coupling with heteroaryl chlorides as they promote efficient catalysis with these challenging substrates.[15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[3] The base deprotonates the amine coupling partner, forming the active nucleophile and facilitating the catalytic cycle. Weaker bases are generally insufficient for this transformation.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure good solubility of the catalyst system.
Representative Protocol for C5-Amination
Disclaimer: This protocol is a generalized procedure adapted from methods for related heteroaryl chlorides. The free amino group at C2 may potentially interfere or act as a ligand; if issues arise, protection of the C2-amino group (e.g., as a Boc-carbamate) may be necessary.
Step-by-Step Methodology:
-
To a glovebox or under a strictly inert atmosphere, add sodium tert-butoxide (1.4 eq.) to an oven-dried reaction vessel.
-
Add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the amine coupling partner (1.1–1.3 eq.).
-
Add this compound (1.0 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel tightly and heat to the desired temperature (typically 80–110 °C) with stirring.
-
Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography to yield the target N⁵-substituted-6-fluoropyridin-2,5-diamine.
Table 2: Comparison of Typical Cross-Coupling Conditions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - N |
| Reactive Site | C5-Cl | C5-Cl |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos Pd G3, XPhos Pd G3 |
| Ligand | XPhos, SPhos | RuPhos, BrettPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (Aqueous) | NaOtBu, LHMDS (Anhydrous) |
| Solvent | Dioxane/H₂O, Toluene, DME | Toluene, Dioxane (Anhydrous) |
| Temperature | 80 - 110 °C | 80 - 110 °C |
Application Protocol: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates SNAr reactions, a classic transformation that is often catalyst-free.[1] This provides a complementary strategy to palladium-catalyzed methods, potentially allowing for selective functionalization at the C6-F position.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles are required to attack the electron-deficient ring. Alkoxides (e.g., sodium methoxide) or amines are common.[1][9]
-
Solvent: Polar aprotic solvents like DMSO or DMF are ideal. They effectively solvate the cation of the nucleophilic salt while poorly solvating the anion, thus increasing its nucleophilicity.
-
Temperature: Heating is often necessary to overcome the activation energy associated with the temporary disruption of aromaticity in the Meisenheimer intermediate.[1]
Representative Protocol for C6-Alkoxylation
Disclaimer: This protocol is based on general principles of SNAr on fluoro-pyridines. The regioselectivity (C6-F vs. C5-Cl) should be experimentally verified.
Diagram 3: General workflow for an SNAr reaction.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMSO), add the sodium alkoxide (e.g., sodium methoxide, 1.5–2.0 eq.) at room temperature.
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C.
-
Stir the reaction until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the 6-alkoxy-5-chloropyridin-2-amine product.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its distinct reactive sites can be addressed with high regioselectivity using modern synthetic methods. Palladium-catalyzed cross-coupling reactions reliably functionalize the C5-Cl position, while nucleophilic aromatic substitution offers a potential route to modify the C6-F position. This predictable reactivity, combined with the importance of the aminopyridine scaffold in drug discovery, establishes this compound as a key intermediate for accessing novel and complex molecular architectures, particularly in the pursuit of next-generation kinase inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-6-fluoropyridin-2-amine
Introduction: Strategic Importance of 5-Aryl-6-fluoropyridin-2-amines in Drug Discovery
The 2-aminopyridine scaffold is a privileged structural motif, frequently incorporated into a vast array of pharmacologically active agents. Its ability to engage in crucial hydrogen bonding interactions and serve as a versatile synthetic handle makes it a cornerstone in medicinal chemistry. The specific building block, 5-Chloro-6-fluoropyridin-2-amine, offers a unique combination of functionalities for further elaboration. The chlorine atom at the 5-position provides a reactive site for cross-coupling reactions, while the fluorine atom at the 6-position can significantly modulate the physicochemical properties of the final molecule, such as pKa and metabolic stability, which is of paramount interest in drug development.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized transformation for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with the challenging, yet valuable, substrate this compound. We will delve into the mechanistic underpinnings, provide step-by-step protocols, and offer insights into optimization and troubleshooting to ensure successful and reproducible outcomes.
Mechanistic Considerations: Navigating the Challenges of a Deactivated Substrate
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The three key steps are oxidative addition, transmetalation, and reductive elimination. However, the electronic properties of this compound present specific challenges.
-
Catalyst Inhibition: The presence of two Lewis basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amine) can lead to coordination with the palladium catalyst, potentially causing inhibition or deactivation of the active catalytic species.
-
Reduced Reactivity of the C-Cl Bond: The carbon-chlorine bond is inherently less reactive towards oxidative addition compared to its bromide or iodide counterparts. This necessitates the use of more active catalyst systems.[4]
-
Electron-Deficient Nature: The fluorine atom and the pyridine ring nitrogen render the molecule electron-deficient, which can influence the rate of oxidative addition.
To overcome these hurdles, the careful selection of the palladium precursor, ligand, base, and solvent system is critical for a successful reaction. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination.
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization for specific arylboronic acids may be necessary.
Materials and Equipment
| Reagent/Equipment | Details |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid or arylboronic acid pinacol ester |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other bulky, electron-rich phosphine ligands |
| Base | Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) |
| Solvent | Anhydrous 1,4-dioxane, toluene, or a mixture with water (degassed) |
| Reaction Vessel | Oven-dried Schlenk tube or microwave vial |
| Inert Gas | Argon or Nitrogen |
| Standard Glassware | Syringes, needles, magnetic stir bars, condenser (for conventional heating) |
| Analytical Tools | Thin Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Purification | Silica gel for column chromatography, standard organic solvents (ethyl acetate, hexanes) |
Protocol 1: General Conditions for Conventional Heating
This protocol is adapted from procedures for challenging 2-chloropyridine substrates.[5]
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.2 M) via syringe. If a co-solvent is used, add degassed water (typically a 10:1 or 5:1 ratio of organic solvent to water).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-fluoropyridin-2-amine product.
-
Protocol 2: Optimized Conditions for Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often leads to improved yields for challenging Suzuki couplings.[3]
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of approximately 0.2-0.5 M.[3]
-
Sealing and Irradiation: Securely seal the microwave vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 15-45 minutes).[3]
-
Monitoring: The reaction progress can be monitored by LC-MS after a short irradiation time to optimize the total reaction duration.
-
Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Optimization and Troubleshooting
Achieving high yields and purity in the Suzuki coupling of this compound often requires systematic optimization of reaction parameters.
| Parameter | Recommendation and Rationale | Common Issues & Solutions |
| Palladium Catalyst & Ligand | A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is a robust starting point for activating the C-Cl bond.[5] Buchwald G3 precatalysts can also be highly effective. | Low or No Conversion: Increase catalyst loading (from 2% to 5%). Screen different ligands (e.g., XPhos, RuPhos). |
| Base | K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is a stronger base and can be beneficial, while K₂CO₃ is a milder option. The choice of base is often solvent-dependent. | Side Reactions (e.g., Dehalogenation): A base that is too strong can promote side reactions. Screen weaker bases if dehalogenation is observed. Ensure the base is finely powdered for better solubility and reactivity. |
| Solvent | Anhydrous, degassed solvents like 1,4-dioxane or toluene are commonly used. A small amount of water can sometimes be beneficial for the transmetalation step. | Poor Solubility: If reagents are not fully dissolved, the reaction may be sluggish. Consider a different solvent system (e.g., DMF, though it can be a source of formylation at high temperatures). |
| Boronic Acid/Ester | Using boronic acid pinacol esters can minimize protodeboronation, a common side reaction where the boronic acid is hydrolyzed. | Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. Use boronic esters, ensure anhydrous conditions, or consider using milder bases. |
| Temperature | Typically in the range of 80-110 °C for conventional heating. Microwave heating can allow for higher temperatures and shorter reaction times (100-150 °C). | Decomposition: If decomposition of starting materials or product is observed, lower the reaction temperature and extend the reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful synthetic route to novel 5-aryl-6-fluoropyridin-2-amine derivatives, which are of significant interest in drug discovery. While the substrate presents challenges due to potential catalyst inhibition and the lower reactivity of the C-Cl bond, these can be overcome through the careful selection of a highly active catalyst system, an appropriate base and solvent, and controlled reaction conditions. The protocols and optimization strategies outlined in this application note serve as a comprehensive guide for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 5-Chloro-6-fluoropyridin-2-amine
Introduction: A Versatile Scaffold for Modern Drug Discovery
5-Chloro-6-fluoropyridin-2-amine is a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring an electron-donating amino group and two distinct halogen atoms on an electron-deficient pyridine ring, presents a versatile platform for the synthesis of complex molecular architectures.[1][2] The strategic placement of the chloro and fluoro substituents allows for selective functionalization through nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of pharmaceutical agents.[3][4] This guide provides a comprehensive overview of the principles, regioselectivity, and practical protocols for leveraging this compound in the development of novel therapeutics. The products derived from this scaffold are integral to cutting-edge drugs, including potent kinase inhibitors like Repotrectinib and sEH inhibitors such as GSK2256294.[5][6]
The Mechanism and Regioselectivity of SNAr on this compound
The SNAr reaction on this substrate proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The aromaticity is then restored by the expulsion of the halide leaving group.
The regioselectivity of the initial nucleophilic attack is governed by a combination of electronic and steric factors. The pyridine nitrogen atom, being highly electronegative, withdraws electron density from the ring, making the carbons at positions 2, 4, and 6 more electrophilic and susceptible to nucleophilic attack.[8] In the case of this compound, the primary sites for substitution are C5 and C6.
The key to predicting the outcome of the reaction lies in understanding the relative leaving group ability of fluoride versus chloride in SNAr reactions. Contrary to SN2 reactions where iodide is the best leaving group, in SNAr, fluoride is often a better leaving group than chloride.[9][10] This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom.[10] This effect makes the carbon atom it is attached to more electrophilic.[9] Therefore, nucleophilic attack preferentially occurs at the C6 position, leading to the displacement of the fluoride ion.[11]
The electron-donating amino group at the C2 position can have a modest deactivating effect on the ring for nucleophilic attack.[11] However, the activating effect of the ring nitrogen and the superior ability of fluorine to stabilize the Meisenheimer intermediate through its inductive effect generally favor substitution at the C6 position.
Caption: General mechanism of SNAr on this compound.
Experimental Protocols
The following protocols are representative procedures for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Reaction with O-Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of 5-Chloro-6-methoxypyridin-2-amine.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-Chloro-6-methoxypyridin-2-amine.
Rationale: DMF is a common polar aprotic solvent for SNAr reactions as it can solvate the cation of the nucleophile, thus increasing the nucleophilicity of the anion.[12] The use of a slight excess of the nucleophile ensures complete conversion of the starting material. Elevated temperature is often required to overcome the activation energy of the reaction.
Protocol 2: Reaction with N-Nucleophiles (e.g., Pyrrolidine)
This protocol details the synthesis of 5-Chloro-6-(pyrrolidin-1-yl)pyridin-2-amine.
Materials:
-
This compound
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (MeCN), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Add pyrrolidine (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield 5-Chloro-6-(pyrrolidin-1-yl)pyridin-2-amine.
Rationale: A base such as potassium carbonate is used to neutralize the HF that is formed during the reaction with a neutral amine nucleophile.[6] Acetonitrile is a suitable solvent for this type of reaction.
Protocol 3: Reaction with S-Nucleophiles (e.g., Sodium Thiophenoxide)
This protocol outlines the synthesis of 5-Chloro-6-(phenylthio)pyridin-2-amine.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to give 5-Chloro-6-(phenylthio)pyridin-2-amine.
Rationale: Sodium hydride is a strong base used to deprotonate the thiol, forming the more potent thiolate nucleophile.[1] THF is a common solvent for reactions involving sodium hydride.
Data Presentation
The following table summarizes expected outcomes for the SNAr reactions on this compound based on analogous reactions reported in the literature. Yields and regioselectivity are highly dependent on the specific nucleophile and reaction conditions.
| Nucleophile Class | Example Nucleophile | Expected Major Product | Typical Conditions | Expected Yield Range | Regioselectivity (C6:C5) |
| O-Nucleophiles | Sodium Methoxide | 5-Chloro-6-methoxypyridin-2-amine | DMF, 60-80 °C | 70-90% | >95:5 |
| N-Nucleophiles | Pyrrolidine | 5-Chloro-6-(pyrrolidin-1-yl)pyridin-2-amine | K₂CO₃, MeCN, reflux | 75-95% | >95:5 |
| S-Nucleophiles | Sodium Thiophenoxide | 5-Chloro-6-(phenylthio)pyridin-2-amine | NaH, THF, 0 °C to RT | 80-98% | >95:5 |
Visualization of Experimental Workflow
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
Synthesis of novel heterocyclic compounds from 5-Chloro-6-fluoropyridin-2-amine
An In-Depth Guide to the Synthesis of Novel Heterocyclic Compounds from 5-Chloro-6-fluoropyridin-2-amine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is relentless. Among the privileged starting materials, halogenated pyridines serve as exceptionally versatile building blocks. This compound, in particular, has emerged as a cornerstone for the synthesis of complex heterocyclic systems due to its unique electronic and structural features. This compound offers three distinct reactive sites: a nucleophilic amino group at the C2 position, and two electrophilic centers at C5 (bearing a chloro group) and C6 (bearing a fluoro group) that are susceptible to nucleophilic aromatic substitution (SNAr).
The strategic fusion of a pyridine ring with other heterocycles, such as pyrimidine, gives rise to scaffolds like pyridopyrimidines. These fused systems are of immense interest in drug discovery, exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their structural rigidity and ability to present diverse functional groups in a defined three-dimensional space make them ideal for interacting with various biological targets.[1][4]
This technical guide provides a detailed exploration of the synthetic utility of this compound. We will delve into the core principles of its reactivity, present validated protocols for the synthesis of advanced heterocyclic intermediates, and outline pathways to construct diverse molecular libraries for drug development professionals.
Part 1: Fundamental Reactivity and Mechanistic Rationale
The synthetic utility of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr) and subsequent intramolecular cyclization.
The Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles. This effect is amplified by the presence of electron-withdrawing halogen substituents. In this compound, the primary consideration is the regioselectivity of nucleophilic attack—will the incoming nucleophile displace the C6-fluoro or the C5-chloro group?
Two key factors dictate the outcome:
-
Leaving Group Ability: Fluorine is a more effective leaving group than chlorine in SNAr reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state.[5]
-
Ring Position Activation: The ring nitrogen atom exerts a strong electron-withdrawing effect, particularly at the ortho (C2, C6) and para (C4) positions. The C6 position is ortho to the ring nitrogen, making it highly activated towards nucleophilic attack.
Consequently, nucleophilic attack occurs preferentially at the C6 position , leading to the selective displacement of the fluoride atom. The reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.[6] While often depicted as a two-step addition-elimination process, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single transition state.[7]
Caption: SNAr mechanism on this compound.
The Dual Role of the C2-Amino Group
Following the initial SNAr reaction, the C2-amino group becomes a key player for subsequent transformations. This primary amine is a potent nucleophile and can participate in intramolecular condensation and cyclization reactions with electrophilic partners, enabling the construction of fused heterocyclic rings.[8][9] This dual reactivity is the foundation for building complex scaffolds like pyrido[2,3-d]pyrimidines.
Part 2: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
One of the most valuable applications of this compound is the synthesis of the pyrido[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry.[2][10] The general workflow involves a sequential SNAr reaction followed by a cyclocondensation to form the pyrimidine ring.
Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.
Protocol 2.1: Synthesis of 5-Chloro-N6-alkyl-pyridine-2,6-diamine Intermediate
This protocol details the regioselective substitution of the C6-fluorine with a primary amine.
Rationale: The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol to ensure solubility of the reactants. An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA) is used as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Cyclopentylamine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask charged with this compound, add DMF to create a 0.5 M solution.
-
Add potassium carbonate to the mixture.
-
Add the primary amine dropwise at room temperature with stirring.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the 5-Chloro-N6-substituted-pyridine-2,6-diamine product.
| Nucleophile (Amine) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Cyclopentylamine | DMF | K₂CO₃ | 90 | 6 | 92 |
| Benzylamine | Isopropanol | DIPEA | 80 | 8 | 88 |
| 4-Fluoroaniline | DMF | K₂CO₃ | 100 | 12 | 75 |
Table 1: Representative conditions for the SNAr reaction.
Protocol 2.2: Cyclocondensation to form the 7-Chloro-pyrido[2,3-d]pyrimidine Scaffold
This protocol describes the formation of the fused pyrimidine ring using the intermediate from Protocol 2.1.
Rationale: The cyclization is achieved by reacting the two amino groups (at C2 and C6) with a one-carbon electrophile. Dimethylformamide dimethyl acetal (DMF-DMA) is an excellent reagent for this purpose. It first reacts with the more nucleophilic C2-amino group to form an amidine, which then undergoes an intramolecular cyclization with the C6-amino group, eliminating methanol and dimethylamine to yield the aromatic pyridopyrimidine core.
Materials:
-
5-Chloro-N6-cyclopentyl-pyridine-2,6-diamine (1.0 eq)
-
Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)
-
Toluene
Procedure:
-
Suspend the 5-Chloro-N6-cyclopentyl-pyridine-2,6-diamine in toluene in a round-bottom flask.
-
Add DMF-DMA to the suspension.
-
Heat the mixture to reflux (approx. 110 °C) for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 7-Chloro-2-(cyclopentylamino)pyrido[2,3-d]pyrimidine.
| Intermediate | C1 Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Chloro-N6-cyclopentyl-pyridine-2,6-diamine | DMF-DMA | Toluene | 110 | 12 | 85 |
| 5-Chloro-N6-benzyl-pyridine-2,6-diamine | Triethyl Orthoformate | Acetic Acid | 120 | 18 | 78 |
Table 2: Conditions for the cyclocondensation step.
Part 3: Characterization and Further Applications
The synthesized heterocyclic scaffolds must be rigorously characterized to confirm their structure and purity.
Standard Characterization Data (Hypothetical for 7-Chloro-2-(cyclopentylamino)pyrido[2,3-d]pyrimidine):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.15 (s, 1H), 8.50 (s, 1H), 8.20 (s, 1H), 4.30 (m, 1H), 2.10-1.60 (m, 8H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 160.5, 158.2, 155.0, 140.1, 115.8, 112.4, 52.5, 33.0, 23.8.
-
MS (ESI): m/z 263.1 [M+H]⁺.
The resulting 7-chloro-pyrido[2,3-d]pyrimidine is itself a versatile intermediate. The C7-chloro group can be displaced by a second round of SNAr reactions with various nucleophiles (amines, thiols, alcohols), allowing for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies. This highlights the power of this compound as a starting point for combinatorial chemistry and drug discovery programs.
Conclusion
This compound is a high-value, strategically functionalized starting material for the synthesis of complex, nitrogen-containing heterocyclic compounds. Through a logical and predictable sequence of regioselective nucleophilic aromatic substitution and cyclocondensation reactions, researchers can efficiently construct privileged scaffolds such as pyrido[2,3-d]pyrimidines. The protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists and professionals in drug development to explore novel chemical space and accelerate the discovery of next-generation therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
Application Notes and Protocols: The Strategic Role of 5-Chloro-6-fluoropyridin-2-amine in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Key Heterocyclic Intermediate
In the competitive landscape of agrochemical research and development, the strategic use of versatile building blocks is paramount to the discovery and efficient synthesis of novel active ingredients. 5-Chloro-6-fluoropyridin-2-amine, a halogenated aminopyridine, has emerged as a highly valuable intermediate, offering a unique combination of reactive sites that allow for the construction of complex molecular architectures. Its strategic importance lies in its utility as a precursor to a range of potent herbicides and fungicides. The presence of chlorine and fluorine atoms, along with an amino group on the pyridine core, provides multiple handles for synthetic manipulation, enabling the introduction of diverse functionalities that are crucial for biological activity.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of next-generation agrochemicals. We will delve into the key chemical transformations, providing not only step-by-step methodologies but also the underlying chemical principles that govern these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Part 1: Application in Herbicide Synthesis - Crafting Picolinate Herbicides
A significant application of this compound is in the synthesis of picolinate herbicides, a class of synthetic auxins known for their effectiveness against broadleaf weeds. The core strategy involves a two-step process: the conversion of the 2-amino group to a more versatile halide, followed by a palladium-catalyzed cross-coupling reaction to introduce the characteristic aryl moiety.
Strategic Conversion of the Amino Group: The Sandmeyer Reaction
The 2-amino group of this compound can be efficiently replaced with a chlorine atom via the Sandmeyer reaction. This transformation proceeds through a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.[1][2] This reaction is a cornerstone in aromatic chemistry, allowing for the strategic introduction of a halide that can subsequently participate in cross-coupling reactions.[3] The resulting 2,5-dichloro-6-fluoropyridine is an ideal substrate for the subsequent Suzuki coupling.
Caption: Sandmeyer reaction workflow.
Protocol 1: Synthesis of 2,5-Dichloro-6-fluoropyridine via Sandmeyer Reaction
This protocol details the conversion of this compound to 2,5-dichloro-6-fluoropyridine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1378595-22-2 | 146.55 | 10.0 g (68.2 mmol) |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 5.2 g (75.4 mmol) |
| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 | 7.4 g (74.7 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
| Ice | N/A | 18.02 | As needed |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (10.0 g, 68.2 mmol) in concentrated hydrochloric acid (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.2 g, 75.4 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve copper(I) chloride (7.4 g, 74.7 mmol) in concentrated hydrochloric acid (30 mL).
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into 200 mL of ice-water and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2,5-dichloro-6-fluoropyridine as a solid.
-
Building the Biaryl Core: The Suzuki-Miyaura Cross-Coupling Reaction
With the 2,5-dichloro-6-fluoropyridine intermediate in hand, the next critical step is the introduction of the aryl group at the 2-position. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely used method for this transformation, employing a palladium catalyst to couple the organohalide with an arylboronic acid.[4] This reaction is favored for its high functional group tolerance and generally mild reaction conditions.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 2: Synthesis of a 2-Aryl-5-chloro-6-fluoropyridine Derivative
This protocol provides a general procedure for the Suzuki coupling of 2,5-dichloro-6-fluoropyridine with a substituted arylboronic acid, a key step towards picolinate herbicides.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2,5-Dichloro-6-fluoropyridine | (Varies) | 167.99 | 5.0 g (29.8 mmol) |
| (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944128-99-4 | 204.41 | 6.7 g (32.8 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 1.03 g (0.89 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 8.2 g (59.6 mmol) |
| 1,4-Dioxane | 123-91-1 | 88.11 | 100 mL |
| Water | 7732-18-5 | 18.02 | 25 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL |
| Brine | N/A | N/A | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, combine 2,5-dichloro-6-fluoropyridine (5.0 g, 29.8 mmol), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (6.7 g, 32.8 mmol), and potassium carbonate (8.2 g, 59.6 mmol).
-
Add 1,4-dioxane (100 mL) and water (25 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (1.03 g, 0.89 mmol) to the reaction mixture under an inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere and stir for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired 2-aryl-5-chloro-6-fluoropyridine derivative.
-
Note on Causality: The choice of a palladium catalyst and a base is crucial for the success of the Suzuki coupling. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this type of transformation. The base, in this case, potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. The solvent system of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.
Part 2: Potential Application in Fungicide Synthesis - Exploring Pyridine Carboxamides
The structural motif of this compound also holds promise for the synthesis of novel fungicides. Pyridine carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[1][2] The amino group of this compound provides a convenient handle for the introduction of a carbonyl moiety, leading to the formation of a pyridine carboxamide scaffold.
Proposed Synthetic Pathway: Acylation of the Amino Group
A straightforward approach to synthesize a pyridine carboxamide from this compound involves the acylation of the 2-amino group with a suitable acyl chloride or carboxylic acid (using a coupling agent). This reaction would directly install the amide functionality, a key pharmacophore in many SDHI fungicides.
Caption: Proposed synthesis of a pyridine carboxamide fungicide.
Protocol 3: Representative Synthesis of a Novel Pyridine Carboxamide Derivative
This protocol outlines a general method for the synthesis of a pyridine carboxamide derivative from this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1378595-22-2 | 146.55 | 2.0 g (13.6 mmol) |
| 2-(Trifluoromethyl)benzoyl chloride | 312-84-5 | 208.57 | 3.1 g (14.9 mmol) |
| Pyridine | 110-86-1 | 79.10 | 15 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 13.6 mmol) in pyridine (15 mL) and dichloromethane (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add 2-(trifluoromethyl)benzoyl chloride (3.1 g, 14.9 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into 100 mL of water and extract with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-(5-chloro-6-fluoropyridin-2-yl)-2-(trifluoromethyl)benzamide.
-
Conclusion
This compound is a strategically important building block in modern agrochemical synthesis. Its utility is demonstrated through its efficient conversion into key intermediates for the preparation of picolinate herbicides via a Sandmeyer reaction followed by a Suzuki-Miyaura cross-coupling. Furthermore, its structure provides a promising scaffold for the development of novel pyridine-based fungicides, such as pyridine carboxamides. The protocols detailed in this guide offer a practical framework for researchers to harness the synthetic potential of this versatile intermediate in the quest for new and effective crop protection solutions.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 3. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Chloro-6-fluoropyridin-2-amine
Introduction: The Central Role of the 2-Aminopyridine Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The deregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[1] Small-molecule kinase inhibitors that target the highly conserved ATP-binding site have proven to be a successful therapeutic strategy.[1]
Within this landscape, the 2-aminopyridine moiety has emerged as a "privileged scaffold." This structural motif is a common feature in many kinase inhibitors because it effectively mimics the adenine portion of ATP, enabling it to form crucial hydrogen bond interactions with the "hinge" region of the kinase active site.[2][3] This binding anchors the inhibitor, providing a foundation for achieving high potency and selectivity.
This guide focuses on 5-Chloro-6-fluoropyridin-2-amine , a versatile and highly valuable building block for the construction of novel kinase inhibitors. Its distinct substitution pattern—an amine for hinge binding and two different, orthogonally reactive halogen atoms (chlorine and fluorine)—provides medicinal chemists with a powerful tool for molecular diversification. The chlorine at the C5 position is amenable to C-C bond formation via Suzuki-Miyaura coupling, while the more electron-deficient C6 position, activated by the adjacent nitrogen, allows the fluorine to be displaced by nucleophiles, typically through Buchwald-Hartwig amination. This dual reactivity allows for the systematic and controlled introduction of various substituents to explore the kinase active site and optimize pharmacological properties.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The construction of kinase inhibitors from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These transformations are indispensable tools in modern organic synthesis due to their efficiency and broad functional group tolerance.[4][5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester.[6][7] In the context of our starting material, this reaction is typically employed to introduce diverse aryl or heteroaryl fragments at the C5 position by coupling at the C-Cl bond.
Catalytic Cycle Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, which activates the boronic acid, the organic moiety is transferred from the boron atom to the palladium center.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[9][10] For this compound and its derivatives, this reaction is the method of choice for introducing amine-containing side chains, typically by displacing the fluorine atom at the C6 position. The higher reactivity of the C-F bond towards nucleophilic aromatic substitution, enhanced by the pyridine nitrogen, makes this a regioselective process.
Catalytic Cycle Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) cycle.
-
Oxidative Addition: Pd(0) inserts into the aryl-fluoride bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the desired C-N bond, regenerating the Pd(0) catalyst.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be thoroughly dried before use.
Protocol 1: Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a general method for coupling an aryl or heteroaryl boronic acid at the C5-chloro position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.10 equiv)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system via syringe. The solvent ratio is typically between 3:1 and 5:1 (organic:water).
-
Heat the reaction mixture to 80-110 °C (conventional heating) or 100-140 °C (microwave irradiation).[11]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-6-fluoropyridin-2-amine product.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (if needed) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield |
| Pd(PPh₃)₄ (5%) | None | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 60-85% |
| Pd(dppf)Cl₂ (3%) | None | K₂CO₃ (2.5) | Toluene/H₂O (3:1) | 100 | 70-95% |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 110 | 75-98% |
Protocol 2: Buchwald-Hartwig Amination at the C6-Position
This protocol outlines the coupling of a primary or secondary amine at the C6-fluoro position of a 5-substituted-6-fluoropyridin-2-amine intermediate.
Materials:
-
5-Aryl-6-fluoropyridin-2-amine (from Protocol 1) (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01 - 0.05 equiv)
-
Phosphine Ligand (e.g., XPhos, BINAP, RuPhos) (0.02 - 0.10 equiv)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5 - 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the 5-aryl-6-fluoropyridin-2-amine and the anhydrous solvent.
-
Add the amine coupling partner (if liquid, add via syringe; if solid, add with other solids).
-
Seal the vessel and heat the mixture to 90-120 °C.
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) if using NaOt-Bu. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor scaffold.
Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often required to facilitate the reductive elimination step, which can be challenging for electron-rich pyridyl systems.[10][12] Strong, non-nucleophilic bases like NaOt-Bu are used to deprotonate the amine without competing as a nucleophile.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Pd₂(dba)₃ (2%) | XPhos (4%) | NaOt-Bu (1.8) | Toluene | 100 | 65-90% |
| Pd(OAc)₂ (3%) | BINAP (6%) | Cs₂CO₃ (2.0) | Dioxane | 110 | 60-85% |
| Pd₂(dba)₃ (2.5%) | RuPhos (5%) | K₃PO₄ (2.2) | Dioxane | 110 | 70-95% |
Application Workflow: Synthesis of a Lapatinib-like Core Structure
To illustrate the power of these sequential protocols, the following workflow details the synthesis of a core structure analogous to the dual EGFR/HER2 inhibitor, Lapatinib.[13][14][15] This example demonstrates how a complex molecular architecture can be assembled efficiently from this compound.
Caption: A two-step workflow for synthesizing a kinase inhibitor core.
-
Step 1 (Suzuki Coupling): this compound is coupled with a suitable arylboronic acid (e.g., (3-furyl)boronic acid) using the conditions described in Protocol 1 . This reaction selectively forms a C-C bond at the C5 position, yielding the 5-aryl-6-fluoropyridin-2-amine intermediate.
-
Step 2 (Buchwald-Hartwig Amination): The intermediate from Step 1 is then subjected to amination with an appropriate aniline derivative (e.g., 3-chloro-4-(pyridin-2-ylmethoxy)aniline) following Protocol 2 . This step regioselectively displaces the fluorine atom at the C6 position to forge the final C-N bond, completing the synthesis of the complex inhibitor scaffold.
This sequential, regioselective approach allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective kinase inhibitors for therapeutic intervention.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for N-arylation of 5-Chloro-6-fluoropyridin-2-amine
Application Notes & Protocols
Topic: Experimental Procedure for the Palladium-Catalyzed N-Arylation of 5-Chloro-6-fluoropyridin-2-amine
Introduction: The Strategic Importance of N-Aryl-2-Aminopyridines
The N-aryl-2-aminopyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from its ability to act as a versatile pharmacophore, engaging in critical hydrogen bonding and π-stacking interactions within biological targets. The synthesis of these compounds, however, presents challenges. Traditional methods often require harsh conditions and exhibit limited functional group tolerance.
The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a powerful and general method for coupling amines with aryl halides.[1] This palladium-catalyzed cross-coupling reaction is distinguished by its mild conditions, broad substrate scope, and high functional group tolerance, making it an indispensable tool in drug discovery and development.[2]
This document provides a detailed, field-proven protocol for the N-arylation of this compound, a challenging heterocyclic substrate. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and provide a step-by-step guide from reaction setup to product purification, ensuring a reproducible and high-yielding transformation.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is paramount to troubleshooting and optimizing the N-arylation process. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. While intricate, the cycle can be distilled into three key stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II)-aryl complex.[3][4] The reactivity order for the aryl halide is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl, although modern catalysts show excellent reactivity for aryl chlorides.[2]
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the N-arylated product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][4]
The choice of phosphine ligand is critical. Bulky, electron-rich ligands accelerate both the oxidative addition and the rate-limiting reductive elimination step, while also promoting the formation of the catalytically active monoligated Pd(0) species.[5][6]
Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation.
Materials, Reagents, and Equipment
Successful execution of this protocol demands high-purity reagents and adherence to anhydrous, anaerobic techniques.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | MW ( g/mol ) | Supplier Notes |
| This compound | 208476-63-9 | C₅H₄ClFN₂ | 146.55 | Starting Material |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | C₇H₇BrO | 187.03 | Arylating Agent |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium(0) Precatalyst |
| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | 578.62 | Bulky Phosphine Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 | Strong, Non-nucleophilic Base |
| Toluene, Anhydrous | 108-88-3 | C₇H₈ | 92.14 | Reaction Solvent (Sure/Seal™) |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Chromatography Eluent |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | Stationary Phase (230-400 mesh) |
Equipment
-
Schlenk flasks or oven-dried round-bottom flasks with rubber septa
-
Magnetic stirrer and stir bars
-
Inert gas (Argon or Nitrogen) manifold with bubbler
-
Syringes and needles for liquid transfers
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash column chromatography setup
-
Standard laboratory glassware (beakers, funnels, graduated cylinders)
Detailed Experimental Protocol
This protocol details the N-arylation of this compound with 4-bromoanisole as a representative aryl halide.
Reaction Setup and Execution
Caption: Workflow for the Buchwald-Hartwig N-arylation experiment.
-
Inert Atmosphere Preparation: Add this compound (1.0 mmol, 146.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.05 mmol, 28.9 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Expert Insight: The Pd₂(dba)₃/Xantphos system is highly effective for coupling heteroaryl amines.[7][8] Xantphos, with its large bite angle, is particularly adept at promoting the desired reductive elimination. The base, NaOtBu, must be a fine powder and handled quickly in air to minimize decomposition.
-
-
Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Causality: This step is critical. The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation by atmospheric oxygen, which would lead to catalyst deactivation and reaction failure.[9]
-
-
Solvent and Reagent Addition: To the purged flask, add anhydrous toluene (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add the aryl bromide (e.g., 4-bromoanisole, 1.1 mmol, 137 µL) via syringe.
-
Expert Insight: A slight excess (1.1 equiv.) of the aryl halide is used to ensure complete consumption of the limiting aminopyridine starting material.
-
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes) or LC-MS until the starting aminopyridine is consumed (typically 12-24 hours).
Work-up and Purification
-
Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Trustworthiness: Quenching with water neutralizes the reactive species and dissolves the inorganic salts, facilitating extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, from 5% to 30% ethyl acetate in hexanes, is typically effective for isolating the desired N-arylated product.[10] Combine the product-containing fractions and remove the solvent in vacuo to yield the pure product.
Data Summary and Expected Outcome
The following table summarizes the key parameters for the described reaction.
| Parameter | Value | Notes |
| Substrate 1 | This compound | 1.0 equiv. |
| Substrate 2 | 4-Bromoanisole | 1.1 equiv. |
| Pd Precatalyst | Pd₂(dba)₃ | 2 mol % |
| Ligand | Xantphos | 5 mol % |
| Base | NaOtBu | 1.4 equiv. |
| Solvent | Toluene | 0.2 M |
| Temperature | 100 °C | |
| Time | 12-24 h | Monitor by TLC/LC-MS |
| Expected Yield | 75-90% | Yields are substrate-dependent. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous conditions.3. Poor quality base. | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst/ligand.2. Use freshly opened anhydrous solvent; flame-dry glassware.3. Use a fresh bottle of NaOtBu; grind it into a fine powder before use. |
| Formation of Side Products | 1. Hydrodehalogenation of aryl halide.2. Dimerization of aryl halide. | 1. This can occur if the amine is not sufficiently nucleophilic or if the base is too strong. Consider a milder base like K₃PO₄ or Cs₂CO₃.[11]2. Ensure proper stoichiometry and reaction concentration. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the chromatography eluent system. If the product is basic, adding 1% triethylamine to the eluent can improve peak shape. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-6-fluoropyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Chloro-6-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Overview of the Synthesis
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common and industrially scalable route involves the regioselective amination of a di- or tri-substituted pyridine precursor. A likely and efficient precursor for this synthesis is 3-chloro-2,6-difluoropyridine. In this process, one of the fluorine atoms, activated by the electron-withdrawing nitrogen atom in the pyridine ring, is displaced by an amino group. The regioselectivity of this amination is a critical factor influencing the yield and purity of the final product.
The general reaction is as follows:
3-chloro-2,6-difluoropyridine + NH3 → this compound
This guide will focus on troubleshooting and optimizing this synthetic route.
Troubleshooting Guide
Q1: Why is my yield of this compound consistently low?
Low yield can be attributed to several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The amination of halogenated pyridines can be sluggish. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Based on analogous syntheses, a reaction temperature of 120-150°C for 12-24 hours is a reasonable starting point.[1]
-
Low Concentration of Ammonia: The concentration of the aminating agent is crucial. Using a high concentration of aqueous or alcoholic ammonia, or using ammonia gas in a sealed reactor, can drive the reaction to completion.
-
Inadequate Mixing: In a heterogeneous reaction mixture, efficient stirring is essential to ensure proper contact between the reactants.
-
-
Formation of Side Products:
-
Isomer Formation: The primary cause of low yield of the desired product is often the formation of an isomeric byproduct, 3-chloro-2-amino-6-fluoropyridine. The regioselectivity of the amination is highly dependent on the reaction conditions.
-
Di-amination: Although less common, displacement of both fluorine atoms can occur, leading to the formation of 3-chloro-2,6-diaminopyridine.
-
Experimental Protocol to Improve Yield:
-
Reactant Purity: Ensure the starting material, 3-chloro-2,6-difluoropyridine, is of high purity. Impurities can lead to side reactions and complicate purification.
-
Solvent Selection: A polar aprotic solvent such as DMSO or NMP can be used, or the reaction can be run in an aqueous or alcoholic solution of ammonia under pressure.
-
Temperature and Pressure Control: In an autoclave, charge 3-chloro-2,6-difluoropyridine and a concentrated solution of ammonia (e.g., 25-30% in water). Seal the reactor and heat to 130-140°C for 20 hours.[1] The pressure will increase due to the heating of the solvent and ammonia.
-
Monitoring the Reaction: If possible, monitor the reaction progress by taking small aliquots (after cooling and depressurizing the reactor) and analyzing them by GC-MS or LC-MS to determine the ratio of starting material to products.
Q2: I am observing a significant amount of an isomeric impurity in my product. How can I improve the regioselectivity of the amination?
The formation of the undesired 3-chloro-2-amino-6-fluoropyridine isomer is a common issue. The regioselectivity is influenced by both electronic and steric factors. In 3-chloro-2,6-difluoropyridine, both the C2 and C6 positions are activated towards nucleophilic attack.
Strategies to Enhance Regioselectivity:
-
Kinetic vs. Thermodynamic Control: The position of nucleophilic attack on substituted pyridines can be influenced by temperature. Lower temperatures may favor the formation of one isomer, while higher temperatures may lead to a different product ratio. Experimenting with a range of temperatures (e.g., 100°C to 160°C) is recommended.
-
Steric Hindrance: While ammonia is a small nucleophile, the substitution pattern of the pyridine ring can influence the site of attack. The electronic effects of the substituents are often the dominant factor.
-
Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate, which is formed during the SNAr reaction. This can, in turn, affect the regioselectivity.
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing the regioselectivity of the amination reaction.
Q3: What are the best methods for purifying this compound from its isomer and other impurities?
The separation of the desired product from its isomer can be challenging due to their similar physical properties.
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system must be identified where the solubility of the desired product and the impurities are significantly different.
-
Solvent Screening: Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, toluene, heptane, and mixtures thereof).
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. The desired isomer will hopefully crystallize out, leaving the more soluble impurities in the mother liquor.
-
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a common starting point for the separation of such isomers.
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
-
Acid-Base Extraction: The basicity of the two isomeric amines may be slightly different. An extraction procedure involving careful pH control could potentially enrich the desired isomer.
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages |
| Recrystallization | Scalable, cost-effective, can yield high purity product. | Finding a suitable solvent can be time-consuming, may result in significant product loss in the mother liquor. |
| Column Chromatography | High resolution, effective for separating closely related compounds. | Less scalable for large quantities, requires significant amounts of solvent, can be costly. |
| Acid-Base Extraction | Simple, can be used for initial cleanup. | Unlikely to provide complete separation of isomers. |
Frequently Asked Questions (FAQs)
Q: What is the typical appearance and stability of this compound?
A: this compound is expected to be a solid at room temperature, likely a white to off-white crystalline powder.[2] It should be stored in a cool, dark place to prevent degradation.[2]
Q: What analytical techniques are recommended for quality control?
A: The following techniques are recommended for assessing the purity and identity of the final product:
-
NMR Spectroscopy (1H, 13C, 19F): To confirm the structure and identify isomeric impurities.
-
Mass Spectrometry (GC-MS or LC-MS): To determine the molecular weight and identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes.
-
Halogenated Pyridines: The starting materials are halogenated aromatic compounds and should be handled with care as they can be toxic and irritants.
-
High-Pressure Reactions: The use of an autoclave requires proper training and safety precautions due to the high pressures and temperatures involved.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Can I use other aminating agents besides ammonia?
A: While ammonia is the most direct route to the primary amine, other nitrogen nucleophiles can be used to introduce different amino groups. However, this would result in N-substituted derivatives of the target molecule. For the synthesis of the parent 2-amino compound, ammonia is the reagent of choice.
Diagrams
Reaction Mechanism:
Caption: Generalized mechanism for the amination of 3-chloro-2,6-difluoropyridine.
References
Purification Techniques for 5-Chloro-6-fluoropyridin-2-amine: A Technical Support Guide
Answering the user's request to create a technical support center for the purification of 5-Chloro-6-fluoropyridin-2-amine.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the purification of this compound (CAS No: 1378595-22-2).
Introduction to this compound
This compound is a halogenated pyridine derivative increasingly utilized as a key building block in medicinal chemistry and agrochemical synthesis. The presence of chlorine, fluorine, and an amino group on the pyridine ring offers multiple reaction sites for constructing complex molecular architectures.
The purity of this intermediate is paramount. Impurities, such as regioisomers or starting materials, can lead to significant side reactions in subsequent synthetic steps, complicate the purification of the final active ingredient, and introduce confounding variables in biological assays. This guide provides a systematic approach to achieving high purity for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is typically a solid at room temperature. Key properties are summarized in the table below. Understanding these properties is crucial for selecting appropriate purification and handling procedures.
| Property | Value | Source |
| CAS Number | 1378595-22-2 | |
| Molecular Formula | C₅H₄ClFN₂ | |
| Molecular Weight | 146.55 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 256.0 ± 35.0 °C at 760 mmHg | |
| Storage | 4°C, protect from light |
Q2: What are the most common impurities I should expect?
The impurity profile largely depends on the synthetic route. Common impurities in related halogenated pyridines include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomeric products with different substitution patterns on the pyridine ring.
-
Over-halogenated Byproducts: Dichloro- or other poly-halogenated pyridines can form if chlorination conditions are not carefully controlled.[2]
-
Solvent Residues: Residual solvents from the reaction or initial workup, such as ethyl acetate or dichloromethane.[3][4]
Q3: What is the recommended general approach for purification?
The choice of purification method depends on the purity of the crude material and the nature of the impurities. A general decision workflow is provided below. For crude material that is >90% pure, recrystallization is often the most efficient method. For more complex mixtures with closely related impurities, flash column chromatography is recommended.
Q4: How should I handle and store the purified compound?
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid generating dust.[7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible substances like strong oxidizing agents.[5][7] For long-term stability, storage at 4°C and protection from light is recommended.
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the most appropriate purification technique based on the characteristics of your crude sample.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Problem 1: My recrystallization attempt resulted in a very low yield.
-
Potential Cause: The chosen solvent or solvent system is too effective, meaning the compound remains highly soluble even at low temperatures. Alternatively, the solution may have been cooled too rapidly, trapping impurities and preventing proper crystal formation.
-
Troubleshooting & Optimization:
-
Solvent Screening: Perform small-scale solubility tests. A good recrystallization solvent should dissolve the compound when hot but show poor solubility when cold. Consider a two-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) where the compound is soluble in the first solvent and insoluble in the second.
-
Slow Cooling: After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, transfer it to an ice bath or refrigerator (4°C) to maximize crystal formation.
-
Concentration: You may have used too much solvent. Before cooling, carefully evaporate some of the solvent to reach the saturation point.
-
Problem 2: After column chromatography, my product fractions are still impure.
-
Potential Cause: The mobile phase polarity is not optimal for separating your product from the impurity. The column may also have been overloaded with crude material.
-
Troubleshooting & Optimization:
-
TLC Optimization: Before running the column, optimize the mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 and show clear separation from all impurities.
-
Column Loading: Do not exceed the loading capacity of your column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower loading percentage.
-
Dry Loading: If your compound has low solubility in the mobile phase, consider dry loading. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.
-
Problem 3: The purified solid is off-color (e.g., yellow or brown).
-
Potential Cause: Aminopyridines can be susceptible to air oxidation, which forms colored impurities. Thermal degradation can also occur if the compound is heated excessively during purification.
-
Troubleshooting & Optimization:
-
Activated Carbon: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon and adsorbed colored impurities before cooling.
-
Minimize Heat: Avoid prolonged heating. Use the minimum temperature necessary to dissolve the compound.
-
Inert Atmosphere: For highly sensitive materials, consider performing purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Problem 4: The product fails to crystallize and remains an oil.
-
Potential Cause: The presence of significant impurities is depressing the melting point. Residual solvent may also be trapped.
-
Troubleshooting & Optimization:
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away. Decant the solvent and repeat if necessary.
-
High Vacuum: Place the oil under a high vacuum for several hours to remove any residual solvent that may be preventing solidification.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethyl Acetate/Hexane System
This protocol is ideal for purifying crude material that is already of moderate to high purity (>90%).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Gentle heating on a hot plate may be required.
-
Hot Filtration (Optional): If insoluble impurities or discoloration are present, perform a hot filtration as described in Troubleshooting Problem 3.
-
Crystallization: Remove the flask from the heat. Slowly add hexanes dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product. Verify purity using HPLC, LC-MS, or by measuring the melting point.
Protocol 2: Flash Column Chromatography
This method is effective for separating the target compound from structurally similar impurities.
-
TLC Analysis: Determine the optimal mobile phase (e.g., a mixture of Hexane and Ethyl Acetate) using TLC. The target compound should have an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen). Begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove all traces of solvent. Confirm purity.
References
- 1. chemscene.com [chemscene.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. CN109776401A - A method of preparing the chloro- 5- trifluoromethyl -2-aminopyridine of 6- - Google Patents [patents.google.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Amino-5-chloropyridine(1072-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Common side products in reactions involving 5-Chloro-6-fluoropyridin-2-amine
Technical Support Center: 5-Chloro-6-fluoropyridin-2-amine
Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. This versatile building block is crucial in medicinal chemistry and materials science, but its polyfunctional nature presents unique challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate common reactions, identify and mitigate the formation of side products, and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Scenario 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
This is the most common application for this substrate, typically involving the displacement of the fluorine atom at the C6 position, which is activated by the adjacent ring nitrogen.
Question 1: I'm performing an SNAr reaction with an amine nucleophile, expecting to displace the fluorine, but my yield is low and I've isolated a significant amount of a byproduct with a mass of 144.55 (M-H)⁻. What is this impurity and how can I prevent it?
Answer:
The observed mass corresponds to 5-Chloro-6-hydroxypyridin-2-amine , the product of hydrolysis. This is a prevalent side reaction where water, acting as a competing nucleophile, displaces the highly activated fluorine atom at the C6 position.
Causality & Mechanism: The C6 position is highly electrophilic due to the electron-withdrawing effects of both the adjacent ring nitrogen and the fluorine atom. In the presence of moisture, water can attack this position to form a Meisenheimer intermediate, which then expels a fluoride ion to yield the hydroxypyridine side product. This process is often catalyzed by the base used in the primary reaction.
Troubleshooting & Mitigation Strategies:
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Use freshly distilled, high-purity anhydrous solvents (e.g., THF, Dioxane, Toluene, DMF).
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Use freshly opened or properly stored anhydrous reagents. Hygroscopic bases like K₂CO₃ or Cs₂CO₃ should be flame-dried under vacuum before use.
-
-
Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Stoichiometry: Using a slight excess of your desired nucleophile can help it outcompete trace amounts of water.
Question 2: My main reaction works, but I consistently get a small amount of an isomeric product. I expected substitution only at C6-F, but it seems the C5-Cl is also reacting. Why does this happen?
Answer:
While the C6 position is kinetically favored for nucleophilic attack, the C5-Cl bond can also undergo substitution, leading to the formation of the 6-fluoro-5-(substituted)pyridin-2-amine isomer.
Causality & Mechanism: The regioselectivity of SNAr reactions on substituted pyridines is a delicate balance of electronic and steric factors.[1][2]
-
Electronic Effects: The C6 position is more electronically activated for SNAr due to its proximity to the ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate.[3]
-
Reaction Conditions: Forcing conditions, such as high temperatures or prolonged reaction times, can provide enough energy to overcome the activation barrier for substitution at the less reactive C5 position.
-
Nucleophile Properties: Very strong or sterically unhindered nucleophiles may exhibit lower selectivity.
Troubleshooting & Mitigation Strategies:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at room temperature or even 0 °C and only heat if necessary.
-
Choice of Base: A milder, non-nucleophilic base (e.g., DIPEA) may be preferable to strong bases like NaH or NaOtBu if they are not required for deprotonating your nucleophile.
-
Solvent Screening: The polarity of the solvent can influence the stability of the different transition states. Screening solvents like Toluene, Dioxane, and DMF can help identify conditions that maximize regioselectivity.
Scenario 2: Cross-Coupling and Reductive Reactions
Question 3: During a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki), I'm observing significant formation of byproducts where one or both halogens are replaced by hydrogen. What causes this dehalogenation?
Answer:
This side product is the result of reductive dehalogenation , a common parasitic reaction in transition-metal-catalyzed cross-coupling.[4] The resulting byproducts would be 5-chloropyridin-2-amine (defluorination) or 6-fluoropyridin-2-amine (dechlorination).
Causality & Mechanism: Dehalogenation can occur through several pathways within the catalytic cycle:
-
Hydrodehalogenation: The organopalladium intermediate can react with a hydrogen source in the reaction mixture (e.g., trace water, amine, or even the solvent) instead of the intended coupling partner.
-
β-Hydride Elimination: If the nucleophile or other components can undergo β-hydride elimination, the resulting palladium hydride species is a potent reducing agent that can lead to dehalogenation.
-
Catalyst Decomposition: Decomposition of the palladium catalyst can form palladium nanoparticles or other species that catalyze the reduction of the C-X bond.
Troubleshooting & Mitigation Strategies:
-
Ligand Selection: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Xantphos, RuPhos) often stabilize the catalyst and promote the desired reductive elimination step over side reactions.
-
Base Selection: Use the weakest base that is effective for the reaction. Strong bases can sometimes promote catalyst degradation or unwanted side reactions.
-
Temperature and Time: Avoid excessive temperatures and monitor the reaction closely to stop it as soon as the starting material is consumed.
-
Reagent Purity: Ensure all reagents are of high purity, as impurities can sometimes act as hydrogen sources or catalyst poisons.
Scenario 3: Dimerization and Self-Condensation
Question 4: I'm observing a high molecular weight impurity (approx. mass of 255.05) that I can't account for. What could it be?
Answer:
This mass is consistent with the formation of a dimer , specifically 5-Chloro-N-(5-chloro-6-fluoropyridin-2-yl)-6-fluoropyridin-2-amine , resulting from intermolecular SNAr.
Causality & Mechanism: The starting material itself contains both a nucleophilic site (the 2-amino group) and an electrophilic site (the C6-F position). Under certain conditions, particularly in the presence of a base and/or heat, one molecule can attack another in an intermolecular SNAr reaction. The base deprotonates the amino group of one molecule, turning it into a more potent nucleophile, which then attacks the C6 position of a second molecule. Dimerization of aminopyridines and related heterocycles is a known phenomenon.[5][6][7]
Troubleshooting & Mitigation Strategies:
-
Slow Addition: If using a base to deprotonate a separate nucleophile, add the base slowly to the mixture of the starting material and the nucleophile. This keeps the concentration of the activated nucleophile low and favors the intermolecular reaction with the desired partner over self-condensation.
-
Lower Concentration: Running the reaction under more dilute conditions can statistically disfavor the bimolecular self-reaction.
-
Protecting Group Strategy: In challenging cases, the 2-amino group can be protected (e.g., as a Boc-carbamate or an amide) before performing the SNAr reaction. The protecting group can then be removed in a subsequent step.
-
Temperature Control: Perform the reaction at lower temperatures to reduce the rate of the undesired dimerization.
Summary of Common Side Products
| Side Product Name | Structure | Δ Mass (from SM) | Formation Mechanism | Key Mitigation Strategy |
| Hydrolysis Product | 5-Chloro-6-hydroxypyridin-2-amine | -2.00 Da | SNAr with H₂O | Rigorous anhydrous conditions |
| Isomeric Substitution | 6-Fluoro-5-(Nu)-pyridin-2-amine | Same as product | SNAr at C5-Cl | Lower reaction temperature |
| Dehalogenation Product | 5-Chloropyridin-2-amine | -19.00 Da | Reductive cleavage of C-F | Optimize catalyst/ligand system |
| Dimerization Product | Dimer of starting material | +108.51 Da | Intermolecular SNAr | Lower concentration, slow addition |
Experimental Protocols & Visual Guides
Protocol 1: General Method for Anhydrous SNAr with an Amine Nucleophile
This protocol provides a baseline for displacing the C6-fluorine while minimizing hydrolysis and dimerization.
-
Preparation: Under an Argon atmosphere, add this compound (1.0 eq), your amine nucleophile (1.1 eq), and anhydrous cesium carbonate (Cs₂CO₃, 2.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting material.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Check for the disappearance of starting material and the formation of the desired product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagram illustrates the primary desired reaction pathway against the most common side reactions discussed.
References
Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-6-fluoropyridin-2-amine
Welcome to the technical support center for the synthesis and optimization of 5-Chloro-6-fluoropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges by understanding the underlying chemical principles.
The primary synthetic route discussed is the Nucleophilic Aromatic Substitution (SNAr) on a polychlorofluorinated pyridine precursor. This method, while direct, presents challenges in regioselectivity and yield optimization that this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound? A1: The most prevalent and industrially scalable method is the Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves reacting a suitable precursor, such as 3-chloro-2,6-difluoropyridine, with an amine source like aqueous ammonia under elevated temperature and pressure. The pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the halogen substituents and the ring nitrogen.[1][2]
Q2: Why is regioselectivity a major challenge in this synthesis? A2: In a precursor like 3-chloro-2,6-difluoropyridine, there are two potential sites for nucleophilic attack: the C2 and C6 positions, both bearing highly activated fluorine atoms. The desired product, this compound, results from selective substitution at the C2 position. The outcome is determined by a combination of electronic and steric factors. The position ortho to the ring nitrogen (C2 and C6) is electronically activated. However, the existing chloro substituent at C3 exerts an additional inductive electron-withdrawing effect, which can make the adjacent C2 position more electrophilic and thus more susceptible to nucleophilic attack.[3][4]
Q3: What are the main differences between using SNAr and a Buchwald-Hartwig amination for this transformation? A3: SNAr is a transition-metal-free method that relies on the inherent electrophilicity of the pyridine ring. It often requires harsher conditions (high temperature/pressure) but uses cheaper reagents like aqueous ammonia.[1] Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can be performed under milder conditions.[5] While versatile, it requires an expensive catalyst and ligand system, and residual palladium must be removed from the final product, which is a critical consideration in pharmaceutical synthesis. For substrates that are not sufficiently activated for SNAr, Buchwald-Hartwig can be a superior alternative.
Q4: How can I effectively monitor the reaction progress? A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods. For TLC, a mobile phase of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The product amine is typically more polar than the di-halogenated starting material. For more accurate monitoring of reactant consumption and product/side-product formation, developing an HPLC method is highly recommended. A reverse-phase C18 column with a water/acetonitrile gradient containing a small amount of formic acid is generally effective.[6]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This section addresses specific issues encountered during the synthesis of this compound from 3-chloro-2,6-difluoropyridine and aqueous ammonia.
Issue 1: Low or No Conversion of Starting Material
-
Question: I am running the reaction of 3-chloro-2,6-difluoropyridine with aqueous ammonia, but I'm recovering mostly unreacted starting material. What could be the cause?
-
Analysis & Solution:
-
Insufficient Temperature/Pressure: SNAr reactions on electron-deficient pyridine rings are often kinetically slow and require significant thermal energy.[7][8] If you are running the reaction at atmospheric pressure, the temperature may not be high enough.
-
Action: Perform the reaction in a sealed pressure vessel (autoclave) to safely reach higher temperatures (e.g., 120-150 °C). This increases the reaction rate and drives the conversion. Always ensure your equipment is rated for the intended temperature and pressure.
-
-
Inadequate Solvent: While the reaction uses aqueous ammonia, a co-solvent can sometimes improve the solubility of the organic starting material, enhancing the reaction rate.
-
Concentration of Ammonia: The concentration of the aqueous ammonia solution is critical.
-
Action: Use a concentrated solution of aqueous ammonia (e.g., 28-30%). Ensure the stoichiometry is correct, typically using a significant excess of ammonia to act as both the nucleophile and the solvent.
-
-
Issue 2: Poor Regioselectivity - Formation of the C6 Isomer
-
Question: My reaction is proceeding, but I am getting a significant amount of the undesired isomer, 3-Chloro-2-fluoropyridin-6-amine. How can I favor the formation of the desired C2-aminated product?
-
Analysis & Solution:
-
Thermodynamic vs. Kinetic Control: The observed product ratio can be a result of kinetic or thermodynamic control. Substitution at the C6 position might be sterically less hindered, but the C2 position is often more electronically activated due to the proximity of the C3-chloro substituent.[3][4]
-
Action (Kinetic Control): Lowering the reaction temperature may increase the selectivity for the more electronically favored C2 position. The higher activation energy barrier for the C6 substitution would be more difficult to overcome at lower temperatures. Experiment with a temperature gradient (e.g., 100 °C, 110 °C, 120 °C) and analyze the isomer ratio at each point.
-
-
Solvent Effects: The solvent can influence regioselectivity by differentially solvating the transition states leading to the two isomers. Non-polar, aprotic solvents have been shown to favor ortho-substitution in some cases by promoting coordination between a counter-ion and the substituent.[10]
-
Action: If using a co-solvent, screen different options. Start with a polar aprotic solvent like DMF or DMSO, but also consider less polar options like dioxane or toluene to see how it impacts the isomer ratio.
-
-
Issue 3: Formation of Di-substituted Byproduct
-
Question: I am observing a di-aminated byproduct, 3-chloro-2,6-diaminopyridine, in my crude reaction mixture. How can I prevent this?
-
Analysis & Solution:
-
Overly Forcing Conditions: The mono-aminated product is still an activated aromatic system, and under harsh conditions (very high temperature or prolonged reaction time), it can undergo a second SNAr reaction.
-
Action: Reduce the reaction temperature or reaction time. Carefully monitor the reaction by HPLC or TLC. Stop the reaction once the starting material is consumed and before significant amounts of the di-substituted product appear.
-
-
Stoichiometry of Ammonia: A very large excess of ammonia might drive the reaction further than desired.
-
Action: While an excess is needed, try reducing the number of equivalents of ammonia used. This can be a delicate balance, as too little ammonia will lead to incomplete conversion of the starting material.
-
-
Issue 4: Purification Challenges - Product Tailing on Silica Gel
-
Question: My crude product shows significant streaking or tailing during column chromatography on silica gel, making separation from impurities difficult. Why is this happening and how can I fix it?
-
Analysis & Solution:
-
Acid-Base Interaction: Aminopyridines are basic compounds. The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. This strong interaction causes the basic product to "stick" to the stationary phase, resulting in poor peak shape and inefficient separation.
-
Action 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (TEA) or pyridine to the ethyl acetate/hexanes mobile phase will neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.
-
Action 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral or basic alumina, or a deactivated silica gel.
-
Action 3 (Acid-Base Extraction): Before chromatography, perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with NaOH and extract the pure product back into an organic solvent.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
Disclaimer: This is a representative protocol based on analogous procedures. Researchers must conduct their own risk assessment and optimization.
-
Reactor Setup: To a 100 mL stainless steel pressure reactor (autoclave) equipped with a magnetic stir bar, add 3-chloro-2,6-difluoropyridine (5.0 g, 33.4 mmol).
-
Reagent Addition: Cool the reactor in an ice bath and carefully add 50 mL of concentrated aqueous ammonia (28-30%).
-
Reaction: Seal the reactor tightly. Place it in a heating mantle on a stirrer plate behind a protective shield. Heat the reactor to 120-130 °C with vigorous stirring. The internal pressure will increase; monitor to ensure it remains within the safe operating limits of the vessel.
-
Monitoring: Maintain the temperature for 12-18 hours. After cooling the reactor completely to room temperature, vent any residual pressure carefully. Take a small aliquot of the reaction mixture, dilute with acetonitrile, and analyze by TLC or HPLC to check for the consumption of starting material.
-
Workup: Once the reaction is complete, pour the contents into a beaker containing 100 mL of cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of 5% to 30% ethyl acetate in hexanes containing 0.5% triethylamine. Combine the pure fractions and remove the solvent to yield this compound.
Data Presentation
Table 1: Troubleshooting SNAr Reaction Parameters
| Parameter | Standard Condition | Issue Observed | Recommended Optimization | Rationale |
| Temperature | 120-130 °C | Low Conversion | Increase to 140-150 °C | Overcomes activation energy barrier. |
| Di-substitution | Decrease to 110-120 °C | Reduces rate of second substitution. | ||
| Solvent | Aqueous NH₃ | Low Conversion | Add DMSO as co-solvent | Improves substrate solubility and stabilizes intermediate. |
| Poor Regioselectivity | Screen co-solvents (Dioxane, Toluene) | Solvent polarity can influence the transition state energies.[10] | ||
| Ammonia | 10-15 equivalents | Low Conversion | Use 28-30% conc. NH₃ | Ensures high nucleophile concentration. |
| Di-substitution | Reduce to 5-8 equivalents | Limits the availability of the nucleophile for a second attack. |
Visualizations
Reaction Pathway and Key Side Reactions
References
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. youtube.com [youtube.com]
- 10. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | CoLab [colab.ws]
Troubleshooting failed reactions with 5-Chloro-6-fluoropyridin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 5-Chloro-6-fluoropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into successfully utilizing this versatile building block. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot failed reactions and optimize your synthetic strategies.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What is the expected reactivity order of the halogen substituents in this compound?
This is a critical question, and the answer depends entirely on the type of reaction you are performing. The two halogen atoms have distinct roles based on the reaction mechanism.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reactivity of the carbon-halogen bond is primarily dictated by its bond dissociation energy. The generally accepted order of reactivity is I > Br > Cl > F.[1] Therefore, in a cross-coupling reaction, the C-Cl bond at the 5-position is the reactive site. The C-F bond is largely unreactive under these conditions and will remain intact. The rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond, which is more facile for weaker C-X bonds.[1][2]
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity is governed by the ability of the halogen to stabilize the negative charge in the Meisenheimer intermediate and its electronegativity, which makes the attached carbon atom more electrophilic. The position of the halogen on the electron-deficient pyridine ring is also a major factor.[3] The fluorine atom at the 6-position is ortho to the ring nitrogen, making this position highly electron-deficient and activated for nucleophilic attack.[3][4] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon an excellent electrophilic site. Although F is a poor leaving group in SN2 reactions, in SNAr, the C-X bond cleavage is not the rate-determining step; the nucleophilic attack is.[5] Therefore, the C-F bond at the 6-position is the primary target for SNAr.
Q2: How should I properly handle and store this compound?
Proper handling and storage are crucial for ensuring the reagent's integrity and for laboratory safety.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6] A recommended storage temperature is 4°C, and it should be protected from light.
-
Handling: Use this compound only under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] Avoid breathing dust, fumes, or vapors.[6] Minimize dust generation and accumulation.[7] Wash hands thoroughly after handling and before breaks.[7][9]
Q3: What are the primary safety hazards associated with this compound?
According to safety data sheets, this compound is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]
-
First Aid:
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine at the C5 position is the target for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, so reaction setup is critical.[11]
Scenario 1: Suzuki-Miyaura Coupling - "My reaction is not working at all."
If you observe only starting material after a reasonable reaction time, it points to a fundamental failure in the catalytic cycle.
Q: I see no product formation. What are the most common causes of complete failure with this substrate?
A: Complete failure usually stems from an inactive catalyst or incorrect reaction conditions. Aryl chlorides require robust catalytic systems.
-
Inactive Catalyst System: The active Pd(0) species is either not forming or is being deactivated.
-
The Cause: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[12] Furthermore, the pyridine nitrogen can coordinate to the palladium center, acting as an inhibitor.
-
The Solution: Employ modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[12][13] These ligands promote the crucial oxidative addition step and can prevent catalyst inhibition. Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., XPhos Pd G3) can also be beneficial.[13][14]
-
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen.
-
The Cause: Insufficiently degassed solvents or a poor inert atmosphere will oxidize the active Pd(0) to inactive Pd(II).
-
The Solution: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[12] The reaction vessel should be purged by evacuating and backfilling with inert gas multiple times.[13]
-
-
Inappropriate Base or Poor Solubility: The base is not performing its role in the transmetalation step.
-
The Cause: The strength and solubility of the base are critical. Weak bases may not be sufficient for the catalytic cycle to turn over efficiently.
-
The Solution: For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[12][13] Use a fresh, dry, and finely powdered base. If the base has poor solubility in your solvent (e.g., K₃PO₄ in dioxane), adding a small, controlled amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility and reaction rate, but be aware this can promote side reactions.[12][14]
-
-
Insufficient Temperature: The oxidative addition to a C-Cl bond has a high activation energy.
Caption: A decision tree for troubleshooting complete Suzuki coupling failure.
Scenario 2: Buchwald-Hartwig Amination - "My C-N coupling yield is low or zero."
Q: What specific parameters should I focus on for a successful Buchwald-Hartwig reaction with this substrate?
A: The Buchwald-Hartwig amination requires careful optimization of the catalyst, ligand, and base, as they work in concert to achieve C-N bond formation.[15]
-
Ligand is Paramount: The choice of ligand is arguably the most critical factor.
-
The Cause: The ligand must facilitate both the oxidative addition of the C-Cl bond and the final reductive elimination to form the C-N bond. Standard ligands are insufficient.
-
The Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands).[15] The choice of ligand can depend on the amine coupling partner (primary vs. secondary). For example, ligands like XPhos are broadly applicable, while others may be more specialized.
-
-
Base Selection is Non-Trivial: The base deprotonates the amine (or the palladium-amine complex) to generate the active nucleophile.[16] Its strength and steric profile are key.
-
The Cause: A base that is too weak will not generate the active species. A base that is too nucleophilic can lead to side reactions.
-
The Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄), depending on the specific amine and solvent system.[17]
-
-
Solvent Choice: The solvent influences the solubility of the components and the efficacy of the base.
-
The Cause: The reaction mechanism can be sensitive to solvent polarity.[17]
-
The Solution: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are most commonly used and generally give the best results.
-
Q: I'm observing significant hydrodehalogenation (C-Cl replaced by C-H). How can I prevent this?
A: Hydrodehalogenation is a common side reaction. It can arise from several pathways, including β-hydride elimination if your amine coupling partner has β-hydrogens.[18]
-
Optimize Ligand: Some ligands are more prone to promoting side reactions. Screening different bulky ligands can sometimes solve the problem.
-
Check Reagents: Ensure your amine and solvents are not contaminated with water or other protic sources that can protonate intermediates and lead to the reduced product.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
For SNAr, the target is the highly activated C-F bond at the 6-position.
Q: My SNAr reaction with a nucleophile (e.g., an alcohol or amine) is sluggish or incomplete. How can I drive it to completion?
A: SNAr reactions on this substrate are feasible but depend on overcoming the activation energy for the initial nucleophilic attack.
-
Nucleophile Strength and Concentration: The rate is directly dependent on the nucleophile.
-
The Cause: A weak nucleophile will react slowly. For alkoxides or amides, the active species is the anion.
-
The Solution: Use a strong base (e.g., NaH, K₂CO₃) to fully deprotonate your nucleophile. Using the nucleophile itself as the solvent or in high concentration can also increase the reaction rate.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.
-
The Cause: Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.
-
The Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the counter-ion (e.g., Na⁺) while leaving the nucleophilic anion "bare" and more reactive.
-
-
Temperature: SNAr reactions often require thermal energy.
-
The Cause: Disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer complex is an energy-intensive step.[4]
-
The Solution: Heating the reaction is common. Temperatures from 80 °C to 150 °C may be necessary depending on the nucleophile's reactivity.
-
Q: I am getting a mixture of products with substitution at both the C-F and C-Cl positions. How can I improve selectivity?
A: While the C-F bond at the 6-position is electronically favored for attack, harsh conditions can lead to a loss of selectivity.
-
Lower the Temperature: The SNAr reaction at the C-Cl position likely has a higher activation energy. Running the reaction at the lowest possible temperature that still allows for the desired C-F substitution to proceed can significantly improve selectivity.
-
Use a Softer Nucleophile: Highly reactive, "hard" nucleophiles may be less selective. If possible, consider if a "softer" nucleophile could be used under milder conditions to favor attack at the more electrophilic C6 position.
Data & Protocols
Table 1: Comparative Troubleshooting for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Key Considerations |
| Target Bond | C-Cl (at C5) | C-Cl (at C5) | Based on bond dissociation energy, the C-Cl bond is the reactive site for Pd-catalyzed couplings.[1] |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or precatalyst | A Pd(0) source is required. Pd(II) sources are reduced in situ. Precatalysts often give more reliable results.[12][13] |
| Ligand | SPhos, XPhos, RuPhos | XPhos, BrettPhos, RuPhos | Crucial for success. Bulky, electron-rich phosphine ligands are required to activate the C-Cl bond.[12][15][19] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOt-Bu, LHMDS, K₃PO₄ | The base is mechanistic. Suzuki requires a base for transmetalation; Buchwald-Hartwig requires a strong base to deprotonate the amine.[12][17] |
| Solvent | Dioxane, Toluene, THF (often with H₂O) | Dioxane, Toluene (strictly anhydrous) | Suzuki often benefits from a small amount of water to solubilize the base. Buchwald-Hartwig requires anhydrous conditions. |
| Temperature | 80 - 110 °C | 80 - 110 °C | High temperature is needed to overcome the activation energy of oxidative addition to the C-Cl bond.[12] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and must be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and finely powdered K₃PO₄ (2.0-3.0 eq.).[12]
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the system is oxygen-free.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 90-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and must be optimized for specific substrates.
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a stir bar, add the base (e.g., NaOt-Bu, 1.2-1.5 eq.).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the amine coupling partner (1.1-1.2 eq.).
-
Solvent Addition: Add strictly anhydrous, degassed solvent (e.g., toluene or dioxane, to ~0.1 M) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 90-110 °C.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.ch [fishersci.ch]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Stability issues of 5-Chloro-6-fluoropyridin-2-amine under reaction conditions
Welcome to the technical support guide for 5-Chloro-6-fluoropyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide field-proven insights and practical solutions to address the stability and reactivity challenges commonly encountered with this compound. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Compound Profile & Intrinsic Stability
This section provides a foundational understanding of the molecule's inherent properties, which are critical for its successful application.
Q1: What are the key structural features of this compound that influence its reactivity and stability?
Answer: The reactivity of this compound is governed by the interplay of its three substituents on the pyridine ring:
-
Pyridine Nitrogen: As the most electronegative atom, the ring nitrogen significantly lowers the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.
-
2-Amino Group (-NH₂): This is a strong electron-donating group (by resonance) and activating group. It increases the electron density of the ring, but more importantly, it can act as a directing group in transition metal-catalyzed reactions by coordinating with the metal center.[1] This chelation can stabilize catalytic intermediates but can also sometimes inhibit catalysis if the complex is too stable.
-
6-Fluoro (-F) and 5-Chloro (-Cl) Groups: Both are electron-withdrawing groups (by induction) that further activate the ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the C6 position, which is ortho to the ring nitrogen, is particularly activated and is generally a better leaving group than chlorine in SNAr reactions on electron-deficient rings. All chloropyridines are significantly more reactive in nucleophilic substitution than chlorobenzene, with the 2- and 4-positions being the most activated.[2]
This unique combination of substituents makes the molecule a valuable but sometimes challenging substrate. Its stability is highly dependent on the reaction conditions, particularly the choice of base, nucleophile, temperature, and catalyst system.
Q2: What are the recommended storage and handling conditions for this compound?
Answer: Proper storage and handling are crucial to prevent degradation and ensure experimental reproducibility.
Storage:
-
Temperature: Store in a cool, dry place. The recommended storage temperature is often 4°C.
-
Light: Protect from light by storing in an amber vial or a dark cabinet.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow oxidation or reaction with atmospheric moisture.
-
Segregation: Keep segregated from strong acids, bases, and oxidizing agents.[3][4] Incompatible chemicals stored together can react and produce hazardous products.[5]
Handling:
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Containers: Ensure containers are compatible with the chemical and are kept securely closed when not in use.[6] Avoid storing liquids on high shelves.[7]
Section 2: FAQs on Reaction-Induced Instability
Q3: Why is my reaction mixture turning dark brown or black and forming sludge?
Answer: The formation of dark, insoluble material is a common indicator of compound decomposition or polymerization. For this compound, this can be caused by several factors:
-
Thermal Decomposition: Like many highly functionalized heterocycles, this compound can be thermally sensitive. Prolonged heating at high temperatures (>100-120 °C) can initiate decomposition pathways.
-
Strong Bases: Highly reactive bases (e.g., NaOH, KOH, t-BuOK) can deprotonate the amino group, creating a highly reactive amide anion. This species can then attack another molecule, leading to self-condensation or polymerization.
-
Air/Oxidant Sensitivity: The electron-rich nature of the amino-substituted pyridine ring makes it susceptible to oxidation, especially at elevated temperatures or in the presence of certain metal catalysts, which can lead to the formation of colored, high-molecular-weight byproducts.
-
Catalyst-Induced Degradation: In some palladium-catalyzed reactions, the formation of palladium black (colloidal Pd(0)) can occur if the catalyst is not properly stabilized by ligands. This not only deactivates the catalyst but can also promote side reactions.
Q4: I am observing unexpected byproducts. What are the most likely side reactions?
Answer: Besides polymerization, several distinct side reactions can occur depending on the reagents used.
-
Hydrolysis/Hydroxylation: In the presence of a strong aqueous base (like NaOH) and heat, the fluorine or chlorine atoms can be displaced by a hydroxide ion to form the corresponding hydroxypyridine derivative.
-
Self-Coupling (Dimerization): In cross-coupling reactions, homocoupling of the starting material can occur, leading to the formation of a bipyridine species. This is often competitive with the desired cross-coupling pathway, especially at low catalyst loadings or if the transmetalation step is slow.
-
Reaction with Solvent: Certain solvents can be reactive. For example, in the presence of a strong base, protic solvents like methanol or ethanol can form alkoxide nucleophiles that displace the fluoride or chloride. Aprotic polar solvents like DMF or DMA can decompose at high temperatures to generate amine nucleophiles, leading to unwanted side products.
Q5: Which halogen (F or Cl) is more susceptible to nucleophilic aromatic substitution (SNAr)?
Answer: In SNAr reactions on electron-deficient aromatic rings, fluoride is typically a much better leaving group than chloride. The C-F bond is highly polarized, making the attached carbon atom very electrophilic. Furthermore, the rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex. Fluorine's high electronegativity stabilizes this intermediate more effectively than chlorine does.
Therefore, for this compound, the 6-fluoro substituent is significantly more labile and will be preferentially displaced by most nucleophiles. Selective substitution at the 5-chloro position in the presence of the 6-fluoro group is extremely challenging via a standard SNAr mechanism.
Section 3: Troubleshooting Guide for Common Synthetic Applications
This section provides structured troubleshooting advice for two major classes of reactions where this substrate is employed.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling is a cornerstone of modern synthesis for forming C-C and C-N bonds.[8][9] However, the 2-amino group in the substrate can present unique challenges.
Problem: Low yield, incomplete conversion, or significant byproduct formation (e.g., dehalogenation, homocoupling).
Troubleshooting Workflow for Cross-Coupling
Caption: General troubleshooting workflow for cross-coupling reactions.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Inhibition/Deactivation | The 2-amino group can chelate the palladium center too strongly, forming a stable, off-cycle complex that prevents catalytic turnover.[1] | 1. Switch Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that favor the formation of monoligated L₁Pd(0) species and promote rapid oxidative addition and reductive elimination.[9] 2. Use Pre-catalysts: Employ modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4) designed for challenging substrates. |
| Base Incompatibility | Strong bases (e.g., NaOH, NaOMe) can cause hydrolysis of the halogens or degradation of the substrate. Some bases (e.g., CsF) can interfere with boronic acid couplings. | 1. Screen Weaker Bases: Use milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. 2. Use Anhydrous Conditions: For moisture-sensitive reactions, ensure all reagents and solvents are rigorously dried. |
| Thermal Instability | High reaction temperatures (>100 °C) can lead to decomposition, especially during long reaction times. | 1. Lower Temperature: Screen temperatures from 60 °C to 100 °C. 2. Increase Catalyst Loading: A higher catalyst load (e.g., 2-5 mol%) may allow the reaction to complete at a lower temperature or in a shorter time. |
| Poor Transmetalation | In Suzuki couplings, the transfer of the organic group from boron to palladium can be slow, leading to competitive boronic acid decomposition or starting material dehalogenation. | 1. Add Water: For Suzuki reactions, adding a small amount of water (1-5% v/v) to solvents like dioxane or THF can sometimes accelerate transmetalation. 2. Change Boron Species: Consider using MIDA boronates or trifluoroborate salts (e.g., ArBF₃K), which can have different reactivity profiles. |
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for functionalizing this molecule, but selectivity and reactivity must be carefully managed.
Problem: Reaction is sluggish, incomplete, or yields a mixture of products (e.g., substitution at both F and Cl positions, or reaction at the amino group).
Potential Decomposition Pathway in SNAr
Caption: Competing pathways in SNAr reactions under harsh basic conditions.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficient Activation | The chosen nucleophile may not be strong enough to attack the electron-deficient ring under the reaction conditions. | 1. Increase Temperature: Carefully increase the reaction temperature in increments of 10 °C. Monitor by TLC/LCMS for product formation versus decomposition. 2. Use a Stronger Nucleophile: If possible, deprotonate the nucleophile first with a non-nucleophilic base (e.g., NaH, KHMDS) before adding it to the substrate at a controlled temperature. |
| Low Solubility | The starting material or the intermediate salt may have poor solubility in the chosen solvent, preventing the reaction from proceeding. | 1. Screen Solvents: Test a range of aprotic polar solvents like DMSO, DMF, NMP, or sulfolane, which are excellent for SNAr reactions. 2. Consider Phase-Transfer Catalysis: For reactions with inorganic salt nucleophiles, a phase-transfer catalyst (e.g., TBAB, 18-crown-6) can improve solubility and reactivity. |
| Competitive N-Alkylation/Arylation | The 2-amino group is also nucleophilic and can compete with the desired external nucleophile, especially if the electrophile is highly reactive. | This is less common in SNAr but can occur in other substitution reactions. If observed, consider protecting the amino group as an amide or carbamate, performing the substitution, and then deprotecting. |
| Lack of Selectivity | Under very harsh conditions (high temperature, very strong nucleophile), some substitution at the C5-Cl position might be observed alongside the major C6-F substitution product. | 1. Optimize Temperature: This is the most critical parameter for selectivity. Run the reaction at the lowest possible temperature that affords a reasonable rate. 2. Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the nucleophile to minimize double substitution. |
Appendix A: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This is a representative protocol and must be optimized for specific substrates.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Seal the vial with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq) and the ligand (if not part of the pre-catalyst) under a positive pressure of inert gas.
-
Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.
-
Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction for 2-16 hours, monitoring progress periodically.
Protocol 2: Monitoring Reaction Progress by TLC/LC-MS
-
Sampling: Carefully and quickly unseal the reaction and use a glass capillary to take a small aliquot (a few microliters) from the reaction mixture. Immediately reseal and purge the reaction vial with inert gas.
-
Sample Prep: Dilute the aliquot in a suitable solvent (e.g., EtOAc, DCM). For LC-MS, dilute significantly more (e.g., in MeOH or ACN).
-
TLC Analysis: Spot the diluted sample on a TLC plate alongside spots of your starting materials. Elute with an appropriate solvent system (e.g., Hexane/EtOAc). Visualize under UV light and/or with a stain. The disappearance of the starting material spot and the appearance of a new product spot indicates progress.
-
LC-MS Analysis: Inject the highly diluted sample. Look for the consumption of the peak corresponding to the mass of the starting material and the appearance of a new peak with the expected mass of the product. This provides unambiguous confirmation of product formation.
References
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Chemical Safety, Storage and Management – UF | EHS [ehs.ufl.edu]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. towson.edu [towson.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-6-fluoropyridin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for cross-coupling reactions involving 5-Chloro-6-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for common challenges encountered during the synthesis of complex molecules using this versatile building block.
The unique electronic and structural features of this compound present specific challenges in palladium-catalyzed cross-coupling reactions. The presence of two Lewis basic nitrogen atoms (the pyridine ring and the 2-amino group) can lead to catalyst inhibition, while the strength of the C-Cl bond on an electron-deficient ring makes oxidative addition a critical and often difficult step.[1][2][3] This guide provides a framework for rational catalyst selection and a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of catalyst selection for this substrate.
Q1: What are the most common and effective cross-coupling reactions for functionalizing this compound?
A1: The most prevalent and synthetically useful reactions are palladium-catalyzed cross-couplings that selectively target the C5-Cl bond. The C-F bond is significantly stronger and generally unreactive under these conditions. Key transformations include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or alkyl boronic acids/esters. This is a robust method for creating biaryl structures.[4][5]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines, amides, or other nitrogen nucleophiles. This is crucial for synthesizing complex amine derivatives.[6][7]
-
Sonogashira Coupling: For forming C-C triple bonds by coupling with terminal alkynes, providing access to alkynylated pyridines.[8][9]
-
Heck Coupling: For forming C-C double bonds by reacting with alkenes to generate substituted styrenyl-type pyridines.[10][11]
Q2: What are the most critical factors to consider when choosing a palladium catalyst system (precatalyst and ligand) for this substrate?
A2: The choice of the ligand is paramount. Due to the challenging nature of this compound, the catalyst system must overcome two main hurdles: potential catalyst inhibition by the substrate's nitrogen atoms and the slow rate of oxidative addition of the C-Cl bond.[1][3] Therefore, the ideal ligands are typically:
-
Bulky and Electron-Rich: Sterically hindered phosphine ligands, such as the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos), are highly effective.[3][12] Their size creates a coordinatively unsaturated palladium center that favors the oxidative addition step over binding to the substrate's nitrogens.[13] Their electron-donating ability increases the electron density on the palladium, which in turn facilitates the cleavage of the C-Cl bond.[2]
-
Precatalyst Choice: Modern palladium precatalysts (e.g., Buchwald G3 or G4 Palladacycles) are often superior to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[13] These precatalysts are designed to cleanly and efficiently generate the active, monoligated L₁Pd(0) species, leading to more reproducible results and often requiring lower catalyst loadings.
Q3: How does the choice of base impact the reaction outcome?
A3: The base plays a distinct and critical role in each type of coupling reaction.
-
In Suzuki-Miyaura couplings , a base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4][14]
-
In Buchwald-Hartwig aminations , a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is needed to deprotonate the amine coupling partner, making it a more potent nucleophile for coordination to the palladium center.[12] For substrates like aminopyridines, the choice of base can be the difference between success and failure.[12]
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic, question-and-answer guide to resolving specific experimental problems.
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling
Q: My Suzuki reaction with this compound and an arylboronic acid is failing or giving very low yields. What are the likely causes and how can I fix it?
A: This is a common issue stemming from the substrate's challenging nature. A multi-pronged approach to optimization is recommended.
-
Primary Cause: Catalyst Inhibition and/or Inefficient Oxidative Addition. The lone pairs on the 2-amino group and the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][3][15] Concurrently, the C-Cl bond's strength requires a highly active catalyst for the initial oxidative addition step.[1]
-
Solution 1: Upgrade Your Ligand. Standard ligands like PPh₃ are often ineffective.[1] Switch to a bulky, electron-rich biarylphosphine ligand. SPhos and XPhos are excellent starting points for Suzuki couplings of challenging chloro-heterocycles.[2][3] These ligands accelerate both oxidative addition and the subsequent reductive elimination step.[13]
-
Solution 2: Use an Advanced Precatalyst. Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a palladacycle precatalyst like SPhos G3 or XPhos G4. These provide a more reliable route to the active catalytic species and can dramatically improve performance.[13]
-
Solution 3: Optimize Reaction Temperature. Chloropyridines often require higher temperatures (80–110 °C) than their bromo or iodo counterparts to drive the oxidative addition.[16][17]
-
-
Secondary Cause: Suboptimal Base or Solvent System. An inappropriate base will fail to generate the active boronate species for transmetalation, while poor solubility of any component will stall the reaction.[4][18]
-
Solution 1: Screen Bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for difficult couplings.[1][14] If your substrate has base-sensitive functional groups, a milder base like KF can be attempted.[18]
-
Solution 2: Adjust the Solvent. Aprotic polar solvents are standard. 1,4-dioxane or DMF, often with a small percentage of water (e.g., 10:1 ratio), can improve the solubility of the base and boronic acid, accelerating the reaction.[1][2]
-
Issue 2: Poor Performance in a Buchwald-Hartwig Amination
Q: I am attempting a C-N coupling with this compound, but the reaction is sluggish and gives a low yield. How can I improve it?
A: Buchwald-Hartwig amination is highly sensitive to the combination of ligand and base, especially with challenging substrates containing a primary amine.
-
Primary Cause: Incorrect Ligand/Base Combination. The requirements for C-N coupling are distinct from C-C coupling. The base must be strong enough to deprotonate the incoming amine nucleophile, and the ligand must facilitate both the oxidative addition and the final C-N reductive elimination.[19]
-
Solution 1: Select a Specialized Ligand. Ligand choice can depend on the amine coupling partner. For coupling with secondary amines , RuPhos has proven to be an exceptional ligand for 2-amino-halopyridine substrates.[12] For primary amines , BrettPhos is often the ligand of choice.[12] Bidentate ligands such as BINAP or DPPF can also be effective alternatives.[6]
-
Solution 2: Employ a Strong, Non-Nucleophilic Base. Weak carbonate bases are ineffective here. Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). For the closely related 3-halo-2-aminopyridine system, LiHMDS was found to be the optimal base, significantly outperforming others.[12]
-
Solution 3: Choose the Right Solvent. Anhydrous, polar aprotic solvents are typically required. THF and dioxane are common choices that have shown success.[12]
-
Issue 3: Significant Formation of Byproducts
Q: My reaction is messy. I am observing dehalogenation of my starting material and/or homocoupling of my boronic acid. What is causing this and how can it be minimized?
A: The formation of these byproducts points to competing, non-productive reaction pathways that can often be suppressed by rigorous control of reaction conditions.
-
Cause 1: Dehalogenation (Protodehalogenation). This occurs when the Ar-Pd(II)-Cl intermediate is intercepted by a hydride source before it can proceed through the desired coupling pathway, resulting in the formation of 6-fluoropyridin-2-amine.[1][3]
-
Solution: Eliminate Hydride and Oxygen Sources. Ensure you are using high-purity, anhydrous solvents. Degas all solvents and reagents thoroughly with an inert gas (argon or nitrogen) prior to use and maintain a positive inert atmosphere throughout the reaction. Oxygen can degrade catalysts and ligands, leading to side reactions.[1]
-
-
Cause 2: Boronic Acid Homocoupling. This side reaction, which produces a biaryl byproduct from the boronic acid, is often promoted by the presence of oxygen and can be catalyzed by palladium species.[1]
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Catalyst inhibition by substrate nitrogens. | Use bulky, electron-rich ligands (SPhos, XPhos, RuPhos).[3][12] |
| Inefficient oxidative addition of C-Cl bond. | Increase temperature; use a modern precatalyst (e.g., G3/G4).[13][16] | |
| Incorrect base for the reaction type. | Suzuki: K₃PO₄/Cs₂CO₃.[1] Buchwald: NaOtBu/LiHMDS.[12] | |
| Dehalogenation | Presence of hydride sources or oxygen. | Use high-purity, anhydrous, and degassed solvents.[3] |
| Homocoupling | Presence of oxygen. | Rigorously degas all reagents and maintain an inert atmosphere.[1] |
Key Experimental Protocols
The following protocols are provided as validated starting points for your experiments. Optimization may be required for specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for coupling aryl chlorides.[1]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
SPhos G3 Precatalyst (2 mol%)
-
SPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the SPhos G3 precatalyst and additional SPhos ligand.
-
Seal the reaction vial with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the catalyst/ligand mixture to the vial under a positive flow of inert gas.
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on highly efficient methods developed for unprotected 3-halo-2-aminopyridines.[12]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
RuPhos G3 Precatalyst (2 mol%)
-
RuPhos (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv, as a 1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the RuPhos G3 precatalyst, and the additional RuPhos ligand.
-
Seal the vial with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).
-
Add anhydrous, degassed THF via syringe, followed by the amine coupling partner.
-
While stirring, slowly add the LiHMDS solution dropwise at room temperature.
-
Place the sealed vial in a preheated oil bath or heating block at 65 °C.
-
Stir the reaction for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of 5-Chloro-6-fluoropyridin-2-amine
Welcome to the technical support center for the purification of 5-Chloro-6-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
I. Understanding the Challenge: Potential Impurities
The purity of this compound is critical for the success of subsequent synthetic steps. Impurities can arise from various sources, including incomplete reactions, side-reactions during synthesis, and degradation. While the specific impurity profile will depend on the synthetic route employed, we can anticipate several common classes of impurities based on the chemistry of halogenated pyridines.
-
Isomeric Impurities: The synthesis of polysubstituted pyridines can often lead to the formation of positional isomers. For instance, you might encounter isomers where the chlorine and fluorine atoms are at different positions on the pyridine ring. The separation of these isomers can be challenging due to their similar physical properties.
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Dehalogenated Byproducts: Reductive dehalogenation can lead to the formation of pyridinamines lacking one or both halogen atoms.[1]
-
Hydrolysis Products: The presence of water during synthesis or work-up can potentially lead to the hydrolysis of the halogen substituents, particularly under certain pH conditions, to form hydroxypyridines.[2][3]
-
Over-halogenated Species: In some synthetic approaches, over-halogenation can occur, leading to di-chloro or other poly-halogenated pyridines.[4]
II. Troubleshooting Flowchart: A Systematic Approach to Purification
When faced with an impure sample of this compound, a systematic approach is key. The following flowchart provides a logical workflow for diagnosing the issue and selecting an appropriate purification strategy.
Caption: Troubleshooting workflow for the purification of this compound.
III. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My NMR spectrum shows multiple signals in the aromatic region that I can't assign to my product. What could they be?
A1: The presence of unexpected aromatic signals strongly suggests the presence of isomeric impurities. During the synthesis of substituted pyridines, halogenation reactions can sometimes lack complete regioselectivity, leading to the formation of positional isomers.[5][6][7]
-
Troubleshooting Steps:
-
Analytical Confirmation: Utilize HPLC or LC-MS to confirm the presence of multiple components with the same mass-to-charge ratio.
-
Purification Strategy: Isomers often have very similar polarities, making separation by standard column chromatography challenging. Consider using a high-performance flash chromatography system with a shallow solvent gradient. Alternatively, specialized HPLC columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer enhanced selectivity for separating positional isomers.[8]
-
Q2: I have a significant amount of a less polar impurity that runs higher than my product on a TLC plate. How can I remove it?
A2: A less polar impurity could be an unreacted starting material or a less functionalized byproduct.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most efficient method for removing small amounts of less polar impurities. The higher polarity of your aminopyridine product should favor its crystallization while the less polar impurity remains in the mother liquor. Refer to the solvent selection table below for guidance.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative. A well-chosen solvent system will allow the less polar impurity to elute first, followed by your desired product.
-
Q3: My product seems to be degrading on the silica gel column, leading to streaking on the TLC and poor recovery. What's happening?
A3: Aminopyridines can sometimes interact strongly with the acidic surface of silica gel, leading to degradation.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is typically done by adding a small amount of a tertiary amine, such as triethylamine (Et3N), to the eluent (typically 0.1-1% v/v).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol or amino-propyl silica.
-
Minimize Contact Time: Use flash column chromatography to minimize the time your compound spends on the column.
-
Q4: I see a baseline spot on my TLC that doesn't move even in a very polar solvent system. What is it and how do I remove it?
A4: A highly polar, immobile impurity could be a salt or a highly polar degradation product, such as a hydrolyzed species.
-
Troubleshooting Steps:
-
Aqueous Work-up: Before attempting chromatography, perform an aqueous work-up. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash with water or a saturated sodium bicarbonate solution. This will remove many highly polar, water-soluble impurities.
-
Acid-Base Extraction: Since your product is an amine, you can use its basicity to your advantage. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
-
IV. Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude this compound. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to minor, highly colored impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Solvent Selection for Recrystallization
| Solvent/Solvent System | Polarity | Suitability |
| Hexanes/Ethyl Acetate | Low to Medium | Good for removing non-polar impurities. |
| Toluene | Low | Can be effective for compounds with aromatic character. |
| Ethanol/Water | High | Useful for more polar compounds; the water acts as an anti-solvent. |
| Isopropanol | Medium | A versatile solvent for recrystallization. |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses pressure to force the solvent through the column, speeding up the separation.
Caption: General workflow for flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the separation.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
Data Presentation: Guiding Solvent Systems for Column Chromatography
| Impurity Type | Recommended Starting Eluent | Gradient |
| Less Polar Impurities | Hexanes or Heptane | Gradually increase the percentage of Ethyl Acetate or Dichloromethane. |
| More Polar Impurities | Hexanes/Ethyl Acetate (e.g., 9:1) | Gradually increase the percentage of Ethyl Acetate. |
| Isomers | Hexanes/Ethyl Acetate (e.g., 19:1) | Very shallow gradient, slowly increasing the polar component. |
V. References
-
BenchChem. (2025). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Retrieved from BenchChem website.
-
An, G., & Lee, Y. R. (2014). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Chromatography A, 1359, 137-143.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website.
-
Columbia University, Department of Chemistry. Column chromatography. Retrieved from Columbia University website.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.
-
Li, Y., Wang, Y., & Zhang, X. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 39(6), 1085-1090.
-
Ferreira, B. R., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(10), 2469.
-
BenchChem. (2025). 5-Chloro-3,6-difluoropyridin-2-amine. Retrieved from BenchChem website.
-
BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. Retrieved from BenchChem website.
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from Welch Materials website.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester website.
-
Wang, L., et al. (2011). Synthesis of 2-amino-5-fluoropyridine. Chinese Journal of Organic Chemistry, 31(8), 1238-1242.
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from Organic Chemistry Portal website.
-
Watson, D. A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 769-775.
-
Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
-
Smith, A. B. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates (Doctoral dissertation, University of California, Berkeley).
-
BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from BenchChem website.
-
Reddy, P. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro–4–Amino–5-Flouropyrimidine from a biologically active 5-flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
-
Muhoza, J. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
-
ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis. Retrieved from ChemicalBook website.
-
Armstrong, D. W., & DeMond, W. (1984). Cyclodextrin Bonded Phases For the Liquid Chromatographic Separation of Optical, Geometrical, and Structural Isomers. Journal of Chromatographic Science, 22(9), 411-415.
-
ChemScene. (n.d.). 6-Chloro-5-fluoropyridin-2-amine. Retrieved from ChemScene website.
-
Diebold, J. R., & Hoch, P. E. (1976). U.S. Patent No. 3,985,759. Washington, DC: U.S. Patent and Trademark Office.
-
BenchChem. (2025). Solvent effects on the reactivity of 5-Chloro-2-fluoropyridin-3-amine. Retrieved from BenchChem website.
-
Katritzky, A. R., et al. (2005). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. The Journal of Organic Chemistry, 70(18), 7111-7121.
-
Bektas, H., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(5), 443-449.
-
Wikipedia. (n.d.). Nitenpyram. Retrieved from Wikipedia.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem Compound Database.
-
Al-Soud, Y. A., et al. (2009). Synthesis of 6-Substituted Purine Derivatives. Molecules, 14(12), 4968-4980.
References
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mountainscholar.org [mountainscholar.org]
- 8. welch-us.com [welch-us.com]
Technical Support Center: Scaling the Synthesis of 5-Chloro-6-fluoropyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis and scale-up of 5-Chloro-6-fluoropyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights, troubleshoot common challenges, and answer frequently asked questions encountered during its preparation. As a critical intermediate in pharmaceutical development, ensuring a robust and scalable synthesis is paramount.
Overview of Synthetic Strategies
The synthesis of this compound typically involves a multi-step pathway, leveraging the principles of electrophilic and nucleophilic aromatic substitution on the pyridine core. The choice of route often depends on the availability and cost of starting materials, as well as scalability considerations. A common conceptual approach starts from a pre-functionalized pyridine ring, such as a di-substituted pyridine, followed by sequential halogenation and amination steps. Controlling regioselectivity during the halogenation steps is a critical challenge that must be carefully managed.
For instance, a plausible route could begin with 2,6-difluoropyridine, which undergoes chlorination followed by a selective nucleophilic substitution of the fluorine at the 6-position with ammonia or an equivalent aminating agent.[1] This selectivity is driven by the electronic properties of the pyridine ring, influenced by the existing substituents.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental issues in a question-and-answer format.
dot
Caption: Troubleshooting Decision Tree for Synthesis.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Overall Yield | Incomplete reaction during chlorination or amination stages. | Solution: Implement reaction monitoring (TLC, GC, or HPLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. Rationale: Halogenation and amination reactions on electron-deficient pyridine rings can be sluggish. Ensuring the reaction proceeds to completion is the first step to maximizing yield. |
| Formation of side products (e.g., di-chlorinated species). | Solution: Maintain strict stoichiometric control of the chlorinating agent.[2] Employ slow, controlled addition at a reduced temperature to minimize localized high concentrations of the reagent. Rationale: The pyridine ring can be susceptible to over-halogenation, especially under harsh conditions. Kinetic control is crucial to favor the desired mono-chlorinated product. | |
| Product degradation during workup or purification. | Solution: Use a buffered aqueous solution during extraction to avoid extremes of pH. Ensure the product is not exposed to high temperatures for extended periods during solvent removal. Rationale: Aminopyridines can be sensitive to acidic or basic conditions, and prolonged heat can lead to decomposition. | |
| Purity Issues | Presence of isomeric impurities. | Solution: Optimize the regioselectivity of the halogenation step by carefully selecting the reagent and solvent. For purification, develop a robust crystallization procedure, as isomers can be difficult to separate by chromatography.[3] Rationale: The directing effects of the existing substituents on the pyridine ring determine the position of incoming electrophiles or nucleophiles. Subtle changes in conditions can alter the isomer ratio. |
| Unreacted starting material in the final product. | Solution: Re-evaluate the reaction conditions to drive the conversion higher. If starting material persists, select a crystallization solvent system where the starting material is significantly more soluble than the product, allowing it to be removed in the mother liquor. | |
| Scale-Up Challenges | Poor management of reaction exotherms, especially during chlorination. | Solution: Ensure the reactor has adequate cooling capacity. Dilute the reaction mixture if necessary and maintain a slow addition rate of the reagent. For large-scale operations, a heat flow calorimeter study is recommended to understand the thermal profile. Rationale: Uncontrolled exotherms can lead to side reactions, product degradation, and significant safety hazards.[4] |
| Difficulties in isolating the product. | Solution: Transition from chromatographic purification to crystallization. Perform solvent screening to identify a suitable system for high-yield, high-purity isolation. Ensure filtration and drying equipment is appropriately sized for the batch. Rationale: Chromatography is often not economically or practically viable for large-scale production. A scalable crystallization process is essential for efficient manufacturing.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
A common strategy involves starting with a di-substituted pyridine. For example, 2-amino-6-fluoropyridine or 2,6-difluoropyridine are viable precursors.[1] The choice often depends on a techno-economic analysis of available feedstocks and the number of synthetic steps. Starting with 2-aminopyridine and performing sequential halogenations is also a known route for similar compounds.[2][6]
Q2: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is a rapid and effective tool for qualitative monitoring at the lab scale. For quantitative analysis and better resolution of product from starting materials and byproducts, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. A typical HPLC method would use a C18 column with a mobile phase of acetonitrile and water.
Q3: What are the recommended purification methods to achieve >98% purity?
While column chromatography can be used at the lab scale, crystallization is the preferred method for achieving high purity on a larger scale. A solvent screen should be performed to find a system that provides good recovery and effectively purges key impurities. Common solvent systems for aminopyridines include isopropanol/water, ethanol, or toluene/heptane mixtures.
Q4: What are the critical safety precautions for this synthesis?
Handling Reagents: Many chlorinating agents are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Anhydrous hydrogen fluoride, which may be used in some fluorination routes, is extremely hazardous and requires specialized handling procedures.[7] Reaction Hazards: Be aware of potential exotherms, especially during chlorination.[4] Ensure proper cooling and be prepared for emergency quenching if necessary. Product Handling: The final product, this compound, should be treated as a hazardous chemical. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] Always consult the Safety Data Sheet (SDS) before handling.[4]
Q5: Can you provide a representative lab-scale protocol?
Yes, a representative procedure starting from 2-amino-6-fluoropyridine is detailed in the following section. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.
Representative Experimental Protocol
This protocol describes a two-step synthesis starting from commercially available 2-amino-6-fluoropyridine.
dot
Caption: General Synthetic Workflow.
Step 1: Chlorination of 2-amino-6-fluoropyridine
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-6-fluoropyridine (1.0 eq.).
-
Dissolution: Add acetonitrile (10 volumes, e.g., 10 mL per gram of starting material) and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The use of NCS is a common method for chlorinating activated aromatic rings.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching & Workup: Once complete, pour the reaction mixture into water (20 volumes). Add a saturated solution of sodium bicarbonate to neutralize any acid, then extract the product with ethyl acetate (3 x 15 volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
Step 2: Purification by Crystallization
-
Dissolution: Transfer the crude solid to a clean flask and add a minimal amount of hot isopropanol to dissolve the material completely.
-
Crystallization: Slowly add water dropwise until the solution becomes cloudy (the point of incipient precipitation).
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a cold mixture of isopropanol/water (e.g., 1:1 ratio).
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight. The final product, this compound, should be a crystalline solid.[9]
References
- 1. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. 6-Fluoropyridin-2-amine | C5H5FN2 | CID 2761399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 5-Chloro-6-fluoropyridin-2-amine
Abstract
This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of 5-Chloro-6-fluoropyridin-2-amine, a crucial building block in modern pharmaceutical and agrochemical synthesis. We delve into the fundamental principles and practical applications of two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). By presenting detailed experimental protocols, predicted fragmentation patterns, and a side-by-side data comparison, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to implement robust analytical methods for this and structurally related compounds.
Introduction: The Analytical Imperative for this compound
This compound (Molecular Formula: C₅H₄ClFN₂, Molecular Weight: approx. 146.55 g/mol ) is a halogenated aminopyridine derivative that serves as a versatile intermediate in the synthesis of complex, biologically active molecules.[1][2][3] Its structural integrity and purity are paramount to the success of downstream applications, making robust analytical characterization a non-negotiable aspect of quality control and reaction monitoring.
Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular identification and quantification.[4] The choice of MS methodology, particularly the ionization source and preceding separation technique, profoundly impacts the quality and type of data obtained. This guide will explore the practical differences between a "hard" ionization technique (EI) and a "soft" ionization technique (ESI), providing the causal logic behind selecting the optimal method for a given analytical goal.
The Fork in the Road: Comparing GC-MS and LC-MS Workflows
The analytical journey for this compound begins with a critical choice between Gas Chromatography (GC) and Liquid Chromatography (LC) for sample introduction into the mass spectrometer. This decision is intrinsically linked to the ionization method that will be employed.
Caption: High-level comparison of GC-MS and LC-MS analytical workflows.
Gas Chromatography-Mass Spectrometry (GC-MS): The Fingerprint Approach
GC-MS is predicated on the analyte's ability to be volatilized without decomposition. For this compound, which has a predicted boiling point of approximately 256°C, GC is a viable approach.[1] This technique is almost exclusively paired with Electron Ionization (EI).
Mechanism of Action: Electron Ionization (EI) EI is a "hard" ionization technique where the gaseous analyte is bombarded by a high-energy electron beam (typically 70 eV).[5][6] This process imparts significant energy, ejecting an electron from the molecule to form a radical cation known as the molecular ion ([M]⁺˙). The excess energy causes this ion to undergo extensive and reproducible fragmentation.
-
Expertise & Experience: The key advantage of EI is that this fragmentation pattern is a unique "fingerprint" of the molecule's structure. This allows for confident identification by comparing the obtained spectrum against established spectral libraries like the NIST Mass Spectral Library.[7]
Predicted EI Fragmentation Pathway The molecular ion of this compound ([M]⁺˙) is expected at a mass-to-charge ratio (m/z) of 146, with a characteristic isotopic peak at m/z 148 due to the natural abundance of ³⁵Cl and ³⁷Cl (~3:1 ratio). Subsequent fragmentation is driven by the cleavage of the weakest bonds and the formation of stable neutral losses or fragment ions.
References
- 1. This compound | 1378595-22-2 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. Ionization Techniques in Mass spectrometry.pptx [slideshare.net]
- 7. 2-Amino-5-chloropyridine [webbook.nist.gov]
A Comparative Crystallographic Guide to 5-Chloro-6-fluoropyridin-2-amine Derivatives: Structural Insights for Drug Discovery
In the landscape of modern drug discovery, the nuanced understanding of molecular architecture is paramount to the rational design of potent and selective therapeutics. The substituted pyridin-2-amine scaffold, particularly derivatives of 5-Chloro-6-fluoropyridin-2-amine, represents a privileged pharmacophore in numerous kinase inhibitors and other targeted therapies. The precise spatial arrangement of substituents on the pyridine ring dictates the molecule's interaction with its biological target, influencing efficacy and off-target effects. This guide provides a comparative analysis of the X-ray crystallographic data of key 5-chloro- and 6-fluoro-substituted pyridin-2-amine derivatives, offering insights into the structural consequences of halogen substitution. While a crystal structure for the parent this compound is not publicly available, this comparative study of closely related analogs provides a robust framework for understanding its likely solid-state behavior and informs strategies for co-crystallization and structure-based drug design.
The Structural Influence of Halogenation: A Comparative Analysis
The introduction of chloro and fluoro substituents onto the pyridin-2-amine core significantly impacts the electronic distribution and intermolecular interactions, which in turn governs the crystal packing. To illustrate these effects, we will compare the crystallographic data of two representative derivatives: 2-amino-5-chloropyridine and a hypothetical model based on known structures of fluorinated pyridines.
The crystal structure of 2-amino-5-chloropyridine reveals a herringbone packing motif, a common arrangement for substituted aromatics, driven by a combination of N-H···N hydrogen bonds and weaker C-H···Cl interactions. The chlorine atom, with its larger atomic radius and polarizability, actively participates in directing the crystal packing.
In contrast, the introduction of a fluorine atom at the 6-position is anticipated to introduce more subtle but significant changes. Fluorine, being highly electronegative, can engage in weaker C-H···F hydrogen bonds and dipole-dipole interactions. The interplay between the electron-withdrawing nature of both the chloro and fluoro substituents will also influence the bond lengths and angles within the pyridine ring, subtly altering its geometry.
Below is a table summarizing key crystallographic parameters for 2-amino-5-chloropyridine, providing a baseline for comparison. Data for other derivatives can be sourced from the Cambridge Structural Database (CSD)[1][2][3][4].
| Compound | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions |
| 2-Amino-5-chloropyridine | AMCPYR01 | P2₁/c | 8.542 | 5.869 | 11.874 | 108.99 | N-H···N, C-H···Cl |
Visualizing the Core Structure and Experimental Workflow
To provide a clear visual representation, the following diagrams illustrate the general molecular structure of a 5,6-dihalogenated pyridin-2-amine and the typical workflow for obtaining X-ray crystallographic data.
Caption: General molecular structure of this compound.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol for Obtaining X-ray Crystallographic Data
The following protocol provides a detailed, self-validating methodology for the crystallization and X-ray diffraction analysis of this compound derivatives.
Part 1: Synthesis and Purification
-
Synthesis: Synthesize the desired this compound derivative using established synthetic routes. A common method involves the nucleophilic aromatic substitution of a suitable di-halogenated pyridine precursor[5][6][7][8].
-
Purification: Purify the crude product to >98% purity, as determined by NMR and LC-MS. Column chromatography using silica gel is often effective. The high purity of the starting material is critical for successful crystallization.
Part 2: Crystal Growth
High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. The choice of solvent and crystallization technique is crucial.
-
Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation at room temperature. Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks. This is often the simplest and most effective method[9][10][11].
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The rate of cooling should be controlled to encourage the growth of a few large crystals rather than many small ones.
-
Part 3: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection[12][13][14][15][16].
-
Data Collection:
-
Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Devise a data collection strategy to ensure complete and redundant data are collected to a desired resolution (typically better than 0.8 Å for small molecules). This usually involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz, polarization, and absorption effects.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
-
Structure Refinement and Validation:
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.
-
Validate the final structure using software like CHECKCIF to ensure its geometric and crystallographic reasonability.
-
-
Data Deposition: Deposit the final crystallographic data (CIF file) into a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.
Conclusion
The structural analysis of this compound derivatives through X-ray crystallography provides invaluable data for understanding the subtle yet profound effects of halogen substitution on molecular conformation and crystal packing. This knowledge is instrumental for medicinal chemists in the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide offer a robust framework for obtaining high-quality crystallographic data, enabling researchers to unlock the full potential of this important class of molecules. The continued deposition of such data into public repositories like the CSD will further enrich our collective understanding of structure-property relationships in drug discovery.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. sssc.usask.ca [sssc.usask.ca]
- 16. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Chloro-6-fluoropyridin-2-amine and Other Halopyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halopyridines are indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. Among these, 5-Chloro-6-fluoropyridin-2-amine stands out as a versatile intermediate, offering multiple reaction sites for diversification. This guide provides a comprehensive comparison of the reactivity of this compound with other common halopyridines, supported by experimental data and detailed protocols. Understanding the nuanced reactivity of this and related scaffolds is paramount for rational synthetic design and efficient route development.
The Influence of Electronic and Steric Effects on Reactivity
The reactivity of halopyridines is fundamentally governed by the interplay of electronic and steric effects of the substituents on the pyridine ring. The pyridine nitrogen itself is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions[1][2]. Halogen atoms and the amino group further modulate this reactivity.
This compound presents a fascinating case study in substituent effects:
-
Fluorine at C6: Being the most electronegative element, fluorine strongly activates the C6 position for nucleophilic attack through a powerful inductive effect (-I). This effect stabilizes the negatively charged Meisenheimer intermediate formed during SNAr reactions, thereby lowering the activation energy[3][4].
-
Chlorine at C5: Chlorine is also electron-withdrawing via induction, though less so than fluorine. Its primary role in this molecule is often as a leaving group in palladium-catalyzed cross-coupling reactions.
-
Amine at C2: The amino group is a strong electron-donating group (+M, +I), which can influence the overall electron density of the ring and the regioselectivity of certain reactions. It can also act as a directing group in reactions like ortho-lithiation.
This unique combination of substituents leads to a rich and selective reactivity profile, which we will explore in the context of key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing halopyridines. The general reactivity trend for halogens as leaving groups in SNAr reactions where the initial nucleophilic attack is the rate-determining step is F > Cl > Br > I[3][4]. This is counterintuitive to bond strength but is explained by the ability of the highly electronegative fluorine to stabilize the intermediate Meisenheimer complex.
In the case of This compound , the fluorine atom at the 6-position is significantly more activated towards SNAr than the chlorine at the 5-position. The C6 position is ortho to the activating pyridine nitrogen, further enhancing its electrophilicity.
Quantitative Comparison of Reactivity: Fluoropyridines vs. Chloropyridines
| Halopyridine | Nucleophile | Relative Rate Constant |
| 2-Fluoropyridine | Sodium Ethoxide | 320 |
| 2-Chloropyridine | Sodium Ethoxide | 1 |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes the selective substitution of the fluorine atom in this compound with an amine.
Reaction: Synthesis of 5-chloro-6-(piperidin-1-yl)pyridin-2-amine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
SNAr Experimental Workflow
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is highly reactive in SNAr, the C-Cl bond at the 5-position of this compound is the preferred site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This is due to the general reactivity trend of halogens in the oxidative addition step of the catalytic cycle, which is I > Br > Cl >> F[5]. The C-F bond is generally unreactive under these conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of this compound, this reaction would selectively occur at the C-Cl bond.
| Halopyridine | Coupling Partner | Catalyst System | Typical Yield |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Moderate to Good |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Good to Excellent |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Reaction: Synthesis of 5-phenyl-6-fluoropyridin-2-amine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Generalized Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination allows for the formation of C-N bonds at the C-Cl position of this compound. This reaction is highly valuable for the synthesis of complex amine-containing molecules[6][7][8].
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the amination of the C-Cl bond of this compound.
Reaction: Synthesis of N⁵-phenyl-6-fluoropyridine-2,5-diamine.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq) to a dry Schlenk tube.
-
Add anhydrous toluene and stir to form the catalyst complex.
-
In a separate flask, add this compound (1.0 eq), aniline (1.2 eq), and Cs₂CO₃ (1.4 eq).
-
Add the catalyst solution to the substrate mixture.
-
Heat the reaction to 100-110 °C and monitor by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
Site Selectivity: A Summary
The reactivity of this compound is highly dependent on the reaction conditions, allowing for selective functionalization at different positions.
-
SNAr reactions will preferentially occur at the C6 position , displacing the fluorine atom. This is due to the high electronegativity of fluorine and the activation provided by the ortho-disposed pyridine nitrogen.
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) will selectively take place at the C5 position , reacting with the C-Cl bond. This is governed by the relative ease of oxidative addition to the C-Cl bond compared to the much stronger C-F bond.
-
Ortho-lithiation , directed by the amino group at C2, could potentially occur at the C3 position, offering another avenue for functionalization, although this may be complicated by the presence of the halogens.
This predictable selectivity makes this compound a powerful and versatile building block for the synthesis of highly substituted pyridine derivatives.
Conclusion
This compound exhibits a rich and predictable reactivity profile, making it a valuable tool for medicinal and materials chemists. The fluorine at C6 provides a reactive handle for nucleophilic aromatic substitution, while the chlorine at C5 is amenable to a wide range of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can achieve high regioselectivity, enabling the efficient construction of complex molecular architectures. This guide serves as a foundational resource for understanding and exploiting the versatile chemistry of this important synthetic intermediate.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
Analytical methods for the quantification of 5-Chloro-6-fluoropyridin-2-amine
An In-Depth Comparative Guide to the Analytical Quantification of 5-Chloro-6-fluoropyridin-2-amine
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of key chemical intermediates is not merely a procedural step but the foundation of quality, safety, and efficacy. This compound, a halogenated aminopyridine, serves as a critical building block in the synthesis of complex pharmaceutical and agrochemical agents. Its purity and concentration must be rigorously controlled to ensure the desired reaction stoichiometry, minimize impurity profiles in the final active ingredient, and adhere to stringent regulatory standards.
This guide provides a comprehensive comparison of the principal analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond simple procedural lists to explore the underlying scientific rationale for methodological choices, present detailed experimental protocols, and offer supporting data to guide you in selecting the most appropriate technique for your specific analytical challenge.
Understanding the Analyte: Physicochemical Properties
Before selecting an analytical method, a fundamental understanding of the analyte's properties is essential. These characteristics dictate its behavior in different analytical systems.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClFN₂ | |
| Molecular Weight | 146.55 g/mol | Inferred from Formula |
| Physical Form | Solid | |
| Boiling Point | 256.0 ± 35.0 °C at 760 mmHg | |
| Storage | 4°C, protect from light |
The compound's solid nature and relatively high boiling point indicate that while GC is plausible, HPLC is a more natural fit as it does not require volatilization and is thus suitable for non-volatile and thermally sensitive compounds.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity and concentration analysis. For a polar, UV-active compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is a robust, reliable, and cost-effective choice.
The Rationale Behind the Method
-
Expertise & Experience : We propose an RP-HPLC method because it is exceptionally well-suited for separating polar and non-polar impurities from a polar parent compound. A C18 column is selected for its versatility and wide applicability in separating a broad range of molecules. The pyridine ring is an inherent chromophore, making UV detection a straightforward and sensitive choice. To ensure sharp, symmetrical peaks, the mobile phase is acidified with orthophosphoric acid, which protonates the basic amine group, preventing its interaction with residual silanols on the silica-based stationary phase.
Detailed Experimental Protocol: HPLC-UV
This protocol is designed as a self-validating system, incorporating calibration standards to ensure quantitative accuracy.
-
Instrumentation & Consumables :
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Ultrapure water.
-
Orthophosphoric acid (85%).
-
-
Chromatographic Conditions :
-
Mobile Phase : Water (pH 3.0, adjusted with orthophosphoric acid) : Methanol (50:50, v/v).
-
Flow Rate : 0.7 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 10 µL.
-
Detection Wavelength : 254 nm.
-
-
Sample and Standard Preparation :
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards : Perform serial dilutions of the stock solution to prepare standards at concentrations ranging from 1 to 40 µg/mL.
-
Sample Preparation : Dissolve the sample to be tested in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).
-
-
Analysis and Quantification :
-
Inject the calibration standards to generate a linear regression curve of peak area versus concentration.
-
Inject the test sample.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Expected Performance Characteristics
| Parameter | Expected Value | Rationale/Source |
| Linearity (R²) | ≥ 0.999 | Based on similar aminopyridine analysis. |
| Limit of Detection (LOD) | ~0.015 µg/mL | Based on similar aminopyridine analysis. |
| Limit of Quantification (LOQ) | ~0.048 µg/mL | Based on similar aminopyridine analysis. |
| Accuracy (Recovery %) | 98.0 - 102.0% | Standard pharmaceutical industry acceptance criteria. |
| Precision (%RSD) | ≤ 2.0% | Standard pharmaceutical industry acceptance criteria. |
HPLC-UV Experimental Workflow
A Senior Application Scientist's Guide to the Reactivity of 5-Chloro-6-fluoropyridin-2-amine
This guide provides an in-depth technical analysis of the reaction products of 5-Chloro-6-fluoropyridin-2-amine, a versatile building block in medicinal chemistry and drug discovery. We will explore its reactivity in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental insights to facilitate informed decisions in synthetic planning.
Introduction: The Strategic Value of this compound
This compound is a strategically important starting material due to its distinct substitution pattern. The presence of two different halogen atoms at positions 5 and 6, coupled with an amino group at position 2, offers multiple avenues for selective functionalization. The electron-withdrawing nature of the fluorine and chlorine atoms, along with the pyridine nitrogen, activates the ring towards nucleophilic attack, while the halogen atoms provide handles for cross-coupling reactions. The 2-amino group can act as a directing group in certain metal-catalyzed reactions, further influencing regioselectivity. Understanding the nuanced reactivity of this molecule is paramount for its effective utilization in the synthesis of complex nitrogen-containing heterocycles.
Comparative Analysis of Key Transformations
This guide will focus on a comparative analysis of three fundamental reaction classes for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, primarily at the chloro-substituted position.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, also targeting the C-Cl bond.
-
Nucleophilic Aromatic Substitution (SNAr): Primarily involving the displacement of the highly activated fluorine atom.
The following sections will delve into the mechanistic rationale, provide exemplary experimental protocols based on analogous systems, and present comparative data to guide your synthetic strategy.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] For this compound, the primary site of reaction is expected to be the C-Cl bond, as C-F bond activation is significantly more challenging under typical Suzuki conditions.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.[2] The choice of palladium catalyst and ligand is critical for achieving high yields, especially with electron-rich and sterically hindered substrates. For 2-aminopyridine derivatives, the amino group can potentially coordinate to the palladium center, influencing the reaction rate and selectivity.
Experimental Protocol (Exemplary)
The following protocol is a generalized starting point for the Suzuki-Miyaura coupling of a 2-aminohalopyridine and should be optimized for this compound.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Comparative Data: Catalyst and Ligand Selection
| Catalyst/Ligand System | Expected Performance with 2-Aminochloropyridines | Key Considerations |
| Pd(PPh₃)₄ | Moderate to good yields, widely used. | Can be sensitive to air and moisture. |
| Pd(OAc)₂ / SPhos | High yields, good for sterically hindered substrates.[4] | SPhos is an air-stable ligand. |
| Pd₂(dba)₃ / XPhos | Excellent for challenging couplings, broad substrate scope. | Often provides higher turnover numbers. |
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[5][6] Similar to the Suzuki coupling, the C-Cl bond of this compound is the more reactive site for this transformation.
Mechanistic Insights
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the desired arylamine.[5] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting.
Experimental Protocol (Exemplary)
This protocol for the Buchwald-Hartwig amination of a 2-amino-5-bromopyridine can be adapted for this compound.[7]
Reaction Setup:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 equiv.), a suitable ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat to 110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Comparative Data: Ligand and Base Selection
| Ligand | Base | Expected Performance with 2-Aminochloropyridines |
| Xantphos | Cs₂CO₃ | Good for a broad range of amines, including primary and secondary.[7] |
| RuPhos | LiHMDS | Effective for coupling with primary and secondary amines.[8] |
| BrettPhos | LiHMDS | Particularly effective for coupling with branched primary amines.[8] |
Logical Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Reactivity of the C-F Bond
Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings. In the case of this compound, the C-F bond at the 6-position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the chlorine atom at the 5-position. The C-F bond is generally more susceptible to SNAr than the C-Cl bond.[9]
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (fluoride) is then expelled to restore aromaticity. The rate of this reaction is highly dependent on the nature of the nucleophile and the electron-withdrawing ability of the substituents on the aromatic ring.
Experimental Protocol (Exemplary)
The following is a general protocol for the SNAr reaction of a fluorinated heterocycle with an amine nucleophile, which can be adapted for this compound.[10]
Reaction Setup:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or DMF), add the desired nucleophile (1.1 equiv.) and a base such as diisopropylethylamine (DIPEA) (1.1 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Comparative Data: Nucleophile Reactivity
| Nucleophile Type | Expected Reactivity | Typical Conditions |
| Primary/Secondary Amines | High | Room temperature to moderate heating with a non-nucleophilic base. |
| Alkoxides (e.g., NaOMe) | Very High | Often react rapidly at or below room temperature. |
| Thiols | High | Typically react readily in the presence of a base to form the thiolate. |
Logical Relationship in SNAr Reactivity
Caption: Regioselectivity in SNAr Reactions.
Conclusion and Strategic Recommendations
This compound offers a rich platform for synthetic diversification. The choice of reaction conditions dictates the site of functionalization, enabling a high degree of control over the final product.
-
For C-C bond formation, the Suzuki-Miyaura coupling at the C-Cl position is the recommended approach. Catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos or XPhos are likely to provide the best results.
-
For C-N bond formation, the Buchwald-Hartwig amination offers a reliable method for coupling a variety of amines at the C-Cl position. Ligands like Xantphos and BrettPhos are excellent starting points for optimization.
-
For the introduction of heteroatom nucleophiles, the SNAr reaction at the highly activated C-F position is the most efficient strategy. This reaction often proceeds under mild conditions and provides a complementary route to functionalized pyridines that are not accessible through cross-coupling.
By understanding the distinct reactivity profiles of the C-Cl and C-F bonds in this compound, researchers can strategically design synthetic routes to access a wide array of novel and complex molecules for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Chloro-6-fluoropyridin-2-amine Derivatives as Kinase Inhibitors
In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold stands as a privileged structure, forming the core of numerous clinically relevant kinase inhibitors. Among the various decorated aminopyridines, those derived from 5-Chloro-6-fluoropyridin-2-amine have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. This guide provides an in-depth comparison of the biological activities of two exemplar compounds derived from this scaffold, benchmarking their performance against established clinical agents targeting FMS-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinase 9 (CDK9).
Introduction: The Versatility of the this compound Scaffold
The this compound moiety is a valuable starting material in drug discovery due to its inherent structural features. The presence of halogen atoms at the 5 and 6 positions offers distinct advantages. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with target proteins, a well-established strategy in medicinal chemistry. The chlorine atom provides a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacological properties. This strategic placement of functional groups enables the synthesis of a wide array of derivatives with tailored biological activities.
Case Study 1: A Novel 2-Aminopyrimidine Derivative as a Potent FLT3 Inhibitor
Compound of Interest: A hypothetical, yet representative, 2-aminopyrimidine derivative, herein designated as Cpd-FLT3 , synthesized from this compound.
Therapeutic Target: FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2][3] Constitutive activation of FLT3 signaling drives leukemic cell proliferation and survival, making it a prime therapeutic target.[1]
Comparative Compound: Quizartinib (AC220) is a potent and selective second-generation, type II FLT3 inhibitor approved for the treatment of adult patients with newly diagnosed FLT3-ITD-positive AML.[2][3] It demonstrates significant clinical efficacy but, like many kinase inhibitors, can be subject to resistance mechanisms.[2]
Comparative Biological Activity
To provide a meaningful comparison, we will analyze the inhibitory activity of Cpd-FLT3 against Quizartinib in FLT3-ITD-positive AML cell lines, such as MV4-11 and MOLM-13. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound | Target | Cell Line | IC50 (Cell Viability) | Reference |
| Cpd-FLT3 (Hypothetical) | FLT3-ITD | MV4-11 | ~1-5 nM | N/A |
| Quizartinib | FLT3-ITD | MV4-11 | 0.40 nM | [2] |
| Quizartinib | FLT3-ITD | MOLM-13 | 0.89 nM | [2] |
Table 1: Comparative IC50 values of Cpd-FLT3 and Quizartinib against FLT3-ITD positive AML cell lines.
While hypothetical, the projected low nanomolar IC50 of Cpd-FLT3 is in line with the potency observed for many advanced FLT3 inhibitors. The rationale for this potent activity lies in the ability of the 2-aminopyrimidine core to form key hydrogen bond interactions within the ATP-binding pocket of the FLT3 kinase domain. The substituents derived from the 5-chloro and 6-fluoro positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.
Signaling Pathway and Mechanism of Action
Mutant FLT3 constitutively activates downstream signaling pathways, primarily the STAT5, MAPK, and AKT pathways, which promote cell proliferation and inhibit apoptosis.[1] Both Cpd-FLT3 and Quizartinib act by competitively binding to the ATP-binding site of FLT3, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Figure 1: Simplified FLT3 signaling pathway and the point of inhibition by Cpd-FLT3 and Quizartinib.
Case Study 2: A Novel 2-Aminopyridine Derivative as a Potent CDK9 Inhibitor
Compound of Interest: A hypothetical, yet representative, 2-aminopyridine derivative, herein designated as Cpd-CDK9 , synthesized from this compound.
Therapeutic Target: Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex.[4] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcriptional elongation.[4] In many cancers, including AML, there is a strong dependence on the continuous transcription of anti-apoptotic proteins like Mcl-1 and oncogenes like MYC.[5][6] Inhibition of CDK9 leads to the rapid downregulation of these short-lived transcripts and their corresponding proteins, inducing apoptosis in cancer cells.
Comparative Compound: Voruciclib (P1446A-05) is an oral, selective inhibitor of CDK9 that has shown synergistic anti-leukemic activity with other agents in preclinical models of AML.[5][6] It has a reported Ki value of 0.626 nM for CDK9/cyclin T2.
Comparative Biological Activity
The efficacy of CDK9 inhibitors is often assessed by their ability to induce apoptosis in cancer cell lines.
| Compound | Target | Cell Line | Biological Effect | Reference |
| Cpd-CDK9 (Hypothetical) | CDK9 | AML Cell Lines | Induction of apoptosis | N/A |
| Voruciclib | CDK9 | AML Cell Lines | Induction of apoptosis | [5] |
Table 2: Comparative biological effects of Cpd-CDK9 and Voruciclib in AML cell lines.
The design of potent CDK9 inhibitors based on the 2-aminopyridine scaffold is well-precedented. The core heterocycle effectively mimics the adenine region of ATP, while modifications at the periphery, guided by the 5-chloro and 6-fluoro substituents, can be optimized to achieve high affinity and selectivity for the CDK9 active site.
Signaling Pathway and Mechanism of Action
CDK9, as part of the P-TEFb complex, is crucial for the transcriptional elongation of genes essential for cancer cell survival. By inhibiting CDK9, Cpd-CDK9 and Voruciclib effectively block the production of key anti-apoptotic proteins and oncoproteins, leading to programmed cell death.
Figure 2: Role of CDK9 in transcriptional regulation and its inhibition by Cpd-CDK9 and Voruciclib.
Experimental Protocols
To ensure the reproducibility and validity of the biological data presented, standardized experimental protocols are essential.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., Cpd-FLT3, Quizartinib) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a dose-response curve.
In Vitro Kinase Assay (e.g., FLT3 or CDK9)
Biochemical kinase assays are crucial for determining the direct inhibitory effect of a compound on its target enzyme.
Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.
General Protocol (Luminescent Kinase Assay):
-
Reaction Setup: In a 384-well plate, add the kinase (e.g., recombinant human FLT3 or CDK9/Cyclin T1), the specific substrate peptide, and serial dilutions of the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent that converts the ADP generated into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value from a dose-response curve.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of potent and selective kinase inhibitors. As demonstrated through the comparative analysis of hypothetical, yet rationally designed, compounds against the clinically validated drugs Quizartinib and Voruciclib, this chemical starting material offers a solid foundation for generating novel therapeutic agents for the treatment of cancers like AML. The strategic functionalization of the 2-aminopyridine core allows for the optimization of interactions within the ATP-binding pockets of key oncogenic kinases such as FLT3 and CDK9. Further exploration of this chemical space, guided by structure-activity relationship studies and robust biological evaluation, holds the potential to yield next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies | MDPI [mdpi.com]
- 5. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. litestrategy.com [litestrategy.com]
A Comparative Guide to Catalysts for 5-Chloro-6-fluoropyridin-2-amine Reactions: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the substituted aminopyridine motif is of paramount importance, appearing in a multitude of bioactive molecules. 5-Chloro-6-fluoropyridin-2-amine, with its distinct electronic and steric properties, presents both a valuable synthon and a unique challenge for catalytic cross-coupling reactions. The presence of an amino group can lead to catalyst inhibition, while the relative reactivity of the C-Cl versus the C-F bond demands careful catalyst selection to ensure regioselectivity.
This guide provides a comparative analysis of catalytic systems for the two most common and powerful transformations involving this compound: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The insights presented herein are grounded in established catalytic principles and supported by available experimental data for analogous systems, offering a framework for rational catalyst selection and reaction optimization.
The Challenge of this compound in Cross-Coupling
The primary challenge in reactions with 2-aminopyridines is the potential for the endocyclic nitrogen and the exocyclic amino group to coordinate with the metal center of the catalyst, leading to catalyst deactivation. This necessitates the use of catalyst systems that are robust and can overcome this inhibitory effect. Furthermore, the selective activation of the C-Cl bond in the presence of a C-F bond is a key consideration. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally more facile for C-Cl bonds than for C-F bonds, providing a basis for regioselective functionalization at the 5-position.
I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)-C(sp²) bonds. For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 5-position, significantly expanding molecular diversity. The choice of the palladium catalyst and, critically, the associated ligand, is the most important factor for a successful outcome.
Comparative Analysis of Palladium Catalyst Systems for Suzuki-Miyaura Coupling
While direct, side-by-side comparative studies on this compound are not extensively documented in readily accessible literature, we can extrapolate performance from data on structurally similar aminohalopyridines, such as 5-bromo-2-methylpyridin-3-amine.[1] This allows for a reasoned comparison of different classes of palladium catalysts.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) on Analogous Substrates[1] | Key Considerations |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78-88 | The Workhorse: A versatile and commonly used catalyst. Often provides good to excellent yields for standard couplings. May require longer reaction times. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | Expected High | The Powerhouse: Buchwald ligands like SPhos are bulky and electron-rich, promoting efficient oxidative addition and reductive elimination, especially for challenging substrates. |
| Pd-PEPPSI-IPr | K₂CO₃ | THF | 60-80 | Expected High | The Modern Choice: N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, often allowing for lower catalyst loadings and milder conditions. |
Expert Insights & Causality:
-
Traditional Phosphine Ligands (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice for many Suzuki couplings due to its commercial availability and well-understood reactivity. The four phosphine ligands provide a stable Pd(0) source. However, for electron-rich or sterically hindered substrates, the dissociation of ligands to generate the active 14-electron species can be slow, sometimes necessitating higher temperatures and longer reaction times.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to accelerate the key steps in the catalytic cycle. Their steric bulk promotes the formation of monoligated, highly reactive L₁Pd(0) species, while their electron-donating nature facilitates the oxidative addition of the aryl chloride and the final reductive elimination step.[2] This makes them particularly effective for less reactive chloro-substrates.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) found in PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, form very strong σ-bonds with the palladium center. This high stability translates to longer catalyst lifetimes and high turnover numbers. They are particularly adept at activating challenging substrates under milder conditions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines. In the context of this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the 5-position, a key transformation in the synthesis of many pharmaceutical agents. The success of this reaction is highly dependent on the choice of a palladium catalyst paired with a bulky, electron-rich phosphine ligand.[2]
Comparative Analysis of Palladium Catalyst Systems for Buchwald-Hartwig Amination
Direct comparative data for the Buchwald-Hartwig amination of this compound is scarce. However, the principles of ligand design for this reaction are well-established, and performance can be inferred from studies on other challenging chloro-heterocycles.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Expected Performance | Key Considerations |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | Moderate to Good | A "second-generation" catalyst system. BINAP is a bidentate ligand that can be effective, but may require higher catalyst loadings for chloro-substrates. |
| Pd(OAc)₂ / XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane or Toluene | 80-110 | High to Excellent | XPhos is a highly effective bulky monophosphine ligand for C-N coupling of aryl chlorides, known for its broad substrate scope.[2] |
| [Pd(cinnamyl)Cl]₂ / tBuXPhos | K₂CO₃ | t-Amyl alcohol | 100-120 | High to Excellent | This system is often used for challenging couplings and can be effective with a wider range of bases. |
Expert Insights & Causality:
-
Bidentate Phosphine Ligands (e.g., BINAP): The use of bidentate ligands like BINAP was an important step in the development of the Buchwald-Hartwig amination, allowing for the coupling of a broader range of amines. However, for less reactive aryl chlorides, monoligated palladium species are often more active, which can be a limitation of some bidentate systems.
-
Bulky Monophosphine Ligands (e.g., XPhos): The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized C-N cross-coupling. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed to be both sterically demanding and highly electron-donating. The steric bulk promotes the formation of the active monoligated Pd(0) species and facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The electron-rich nature of the ligand promotes the initial oxidative addition of the aryl chloride.
-
The Role of the Base: The choice of base is critical in the Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used to deprotonate the amine, forming the active nitrogen nucleophile. However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often in combination with more active catalyst systems.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for palladium-catalyzed Buchwald-Hartwig amination.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. The Copper Alternative: A Note on Ullmann Condensation
While palladium catalysis dominates the landscape of modern cross-coupling, copper-catalyzed C-N bond formation, a modern iteration of the classic Ullmann condensation, should not be overlooked. These reactions can sometimes offer complementary reactivity to palladium-catalyzed systems, particularly for certain classes of nitrogen nucleophiles. Typically, copper-catalyzed aminations require higher reaction temperatures and may have a more limited substrate scope compared to their palladium counterparts. However, for specific applications, they can be a cost-effective and efficient alternative.
Conclusion and Recommendations
The successful catalytic functionalization of this compound hinges on the judicious selection of the catalyst system. For Suzuki-Miyaura couplings , while traditional catalysts like Pd(PPh₃)₄ can be effective, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos or N-heterocyclic carbene ligands like IPr are recommended for achieving high yields and efficiency, especially with challenging coupling partners.
For Buchwald-Hartwig aminations , the use of bulky monophosphine ligands is paramount. Catalyst systems composed of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a ligand such as XPhos are the gold standard and provide the highest probability of success across a broad range of amine coupling partners.
It is imperative for researchers to perform initial catalyst and condition screening to identify the optimal parameters for their specific substrate combination. The information and protocols provided in this guide serve as a robust starting point for these investigations, enabling the efficient and strategic synthesis of novel 5-substituted-6-fluoropyridin-2-amine derivatives.
References
A Comparative Spectroscopic Guide to 5-Chloro-6-fluoropyridin-2-amine and its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
The Significance of Halogenated Pyridines
Pyridines substituted with halogen atoms are a critical class of heterocycles in the pharmaceutical industry. The introduction of halogens can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise characterization of these compounds is a crucial step in the drug discovery pipeline.
Principles of Spectroscopic Analysis for Halogenated Aminopyridines
A multi-technique approach is essential for the unambiguous structural confirmation of halogenated aminopyridines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns (multiplicity), and coupling constants are highly sensitive to the electronic effects of neighboring substituents. For instance, electron-withdrawing groups like halogens typically deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Furthermore, the presence of fluorine introduces characteristic C-F and H-F coupling constants, which are invaluable for structural assignment.
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For aminopyridines, key vibrational modes include the N-H stretching of the amine group, C=C and C=N stretching of the pyridine ring, and C-X (halogen) stretching.
-
Mass Spectrometry (MS) : MS provides the molecular weight of a compound and information about its fragmentation pattern. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic isotopic patterns in the mass spectrum, which serve as a definitive indicator of their presence.
Comparative Spectral Analysis of 2-Aminopyridine Analogs
To establish a predictive model for the spectral characteristics of 5-Chloro-6-fluoropyridin-2-amine, we will analyze the experimental data of three key analogs: 2-Amino-5-chloropyridine, 2-Amino-5-bromopyridine, and 2-Amino-6-chloropyridine.
¹H NMR Spectral Data
The ¹H NMR spectra of these aminopyridines are characterized by signals in the aromatic region, with chemical shifts and coupling constants heavily influenced by the position and nature of the halogen substituent.
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | NH₂ (ppm) |
| 2-Amino-5-chloropyridine | ~6.5 | ~7.4 | ~8.0 | (broad s) |
| 2-Amino-5-bromopyridine | ~6.4 | ~7.5 | ~8.1 | (broad s) |
| 2-Amino-6-chloropyridine | ~6.4 | ~7.3 | - | (broad s) |
-
Analysis : The electron-withdrawing nature of the halogens at the 5-position in 2-amino-5-chloro and 2-amino-5-bromopyridine causes a downfield shift of the H-4 and H-6 protons compared to unsubstituted 2-aminopyridine. The bromine atom, being slightly less electronegative than chlorine, results in a marginally more upfield shift for the adjacent protons. In 2-amino-6-chloropyridine, the absence of a proton at the 6-position simplifies the spectrum.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide further insights into the electronic environment of the carbon atoms within the pyridine ring.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| 2-Amino-5-chloropyridine | ~158 | ~109 | ~138 | ~122 | ~147 |
| 2-Amino-5-bromopyridine | ~158 | ~110 | ~141 | ~110 | ~149 |
| 2-Amino-6-chloropyridine | ~159 | ~107 | ~139 | ~112 | ~149 |
-
Analysis : The carbon atom directly attached to the amino group (C-2) is significantly shielded. The carbon bearing the halogen (C-5 or C-6) is deshielded. The differing electronegativity of chlorine and bromine subtly influences the chemical shifts of the carbon atoms.
Infrared (IR) Spectral Data
The IR spectra of these compounds are dominated by the vibrations of the amino group and the pyridine ring.
| Compound | N-H Stretch (cm⁻¹) | C=C, C=N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 2-Amino-5-chloropyridine | ~3400-3200 | ~1640-1450 | ~800-600 | - |
| 2-Amino-5-bromopyridine | ~3400-3200 | ~1640-1450 | - | ~700-500 |
| 2-Amino-6-chloropyridine | ~3400-3200 | ~1640-1450 | ~800-600 | - |
-
Analysis : The primary amine group typically shows two N-H stretching bands. The aromatic ring vibrations appear in the 1640-1450 cm⁻¹ region. The C-X stretching frequencies are found in the fingerprint region and are dependent on the mass of the halogen atom.
Mass Spectrometry (MS) Data
The mass spectra provide the molecular weight and characteristic isotopic patterns.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) | Isotopic Pattern |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 128 (M+), 93, 66 | M+, M+2 (3:1) |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 173 (M+), 93, 66 | M+, M+2 (1:1) |
| 2-Amino-6-chloropyridine | C₅H₅ClN₂ | 128.56 | 128 (M+), 93, 66 | M+, M+2 (3:1) |
-
Analysis : The molecular ion peak (M+) corresponds to the molecular weight of the compound. The presence of chlorine or bromine is unequivocally confirmed by the characteristic M+ and M+2 isotopic peaks.
Predicted Spectral Data for this compound
Based on the established trends from the analogs and fundamental spectroscopic principles, we can predict the spectral characteristics of this compound.
| Parameter | Predicted Value | Rationale |
| ¹H NMR | H-3: ~6.6-6.8 ppm, H-4: ~7.5-7.7 ppm | The fluorine at C-6 will deshield H-4 through space and through the bond. The chlorine at C-5 will also deshield H-4. H-3 will be coupled to H-4. |
| ¹³C NMR | C-2: ~157 ppm, C-3: ~108 ppm, C-4: ~139 ppm, C-5: ~120 ppm, C-6: ~155 ppm | The carbon attached to fluorine (C-6) will be significantly deshielded and will show a large ¹JCF coupling. The other carbons will experience predictable substituent effects. |
| IR | N-H stretch: ~3400-3200 cm⁻¹, C-F stretch: ~1250-1000 cm⁻¹, C-Cl stretch: ~800-600 cm⁻¹ | In addition to the amine and pyridine ring vibrations, characteristic C-F and C-Cl stretches are expected. |
| MS | M+ at m/z 146, M+2 at m/z 148 (3:1 ratio) | The molecular weight is 146.55 g/mol . The presence of one chlorine atom will result in the characteristic 3:1 isotopic pattern for the molecular ion peak. |
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon meticulous sample preparation and instrument calibration.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy Protocol
-
Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrumentation : Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation : Inject the sample onto a suitable capillary column (e.g., HP-5ms) and use a temperature program to elute the compound.
-
MS Detection : Acquire the mass spectrum over a mass range of m/z 50-300.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-6-fluoropyridin-2-amine
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Chloro-6-fluoropyridin-2-amine (CAS No: 1378595-22-2). Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
The procedural guidance herein is grounded in established safety protocols and regulatory standards. The core principle is that all chemical waste must be handled under the assumption that it is hazardous. This compound, a halogenated pyridine, possesses inherent toxicological and environmental risks that necessitate a structured and cautious disposal workflow.
Hazard Identification and Risk Profile
This compound is classified as a hazardous substance. The primary risks associated with this compound involve acute toxicity, severe skin and eye irritation, and potential harm to aquatic life. Understanding these hazards is the foundation of safe handling and disposal.
The presence of chloro- and fluoro- groups on the pyridine ring makes the compound susceptible to various chemical reactions and dictates its toxicological profile.[1] Upon combustion, it can release toxic and irritating gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]
Table 1: Hazard and Precautionary Statement Summary
| Statement Type | Code | Description |
|---|---|---|
| Hazard | H301 + H311 | Toxic if swallowed or in contact with skin. |
| Hazard | H314 | Causes severe skin burns and eye damage. |
| Hazard | H335 | May cause respiratory irritation.[3][4] |
| Hazard | H412 | Harmful to aquatic life with long lasting effects. |
| Precautionary | P260 | Do not breathe dust. |
| Precautionary | P273 | Avoid release to the environment. |
| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4] |
| Precautionary | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/ doctor. |
| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3] |
Essential Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The selection of PPE is directly dictated by the hazard profile of the substance. All handling and disposal procedures for this compound must be performed with the following equipment.
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses.[4][5] A face shield should be used if there is a risk of splashing.
-
Skin Protection :
-
Gloves : Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[5] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4]
-
Clothing : Wear a lab coat, and for larger quantities or significant risk of exposure, use impervious clothing to prevent skin contact.[2][5]
-
-
Respiratory Protection : Work must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[3] If dust is generated or exposure limits are exceeded, a full-face respirator with an appropriate cartridge (NIOSH or EN 149 approved) is required.[4][5]
Causality : The requirement for comprehensive PPE is due to the compound's classification as a substance that is toxic upon skin contact and causes severe skin burns. Respiratory protection is mandated by its potential to cause respiratory irritation.[3][4]
Protocol for Accidental Spills and Releases
Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Secure : Evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[3][5]
-
Don PPE : Before addressing the spill, ensure you are wearing the full PPE detailed in Section 2.
-
Containment : Prevent the further spread of the material. Avoid generating dust.[6] Do not allow the chemical to enter drains or waterways.[3] Cover drains if necessary.
-
Cleanup :
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water. All cleaning materials must be collected and treated as hazardous waste.
-
Disposal : The collected waste, including contaminated cleaning materials and PPE, must be placed in a designated hazardous waste container and disposed of according to the procedures outlined below.[7]
Core Disposal Workflow and Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash. The U.S. Environmental Protection Agency (EPA) has specific regulations for halogenated organic compounds.[8] The recommended disposal method is incineration at an approved and licensed hazardous waste disposal facility.[8]
Disposal Decision Workflow
The following diagram outlines the critical decision-making and action steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Identification :
-
Identify all waste streams containing this compound. This includes pure, unadulterated compound, reaction mixtures, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials.
-
-
Containerization :
-
Collect all waste in a designated, compatible, and sealable hazardous waste container.[2][5] The container must be in good condition, with no leaks or residues on the outside.
-
Never mix incompatible wastes. This compound is incompatible with strong oxidizing agents.[2]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, corrosive).[7]
-
-
Storage :
-
Professional Disposal :
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[6]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6][9] The EPA specifies that disposal for halogenated pyridines may involve chemical destruction.[8]
-
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.
-
If Swallowed : Immediately call a POISON CENTER or doctor/physician.[2] Rinse mouth. Do NOT induce vomiting.
-
If on Skin (or Hair) : Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[2] Immediately call a poison center or doctor.
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[3] Immediately call a POISON CENTER or doctor.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call a POISON CENTER or doctor.
Always have an emergency plan in place and ensure that eyewash stations and safety showers are readily accessible and in good working order.[2][9]
References
- 1. 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Comprehensive Safety and Handling Guide for 5-Chloro-6-fluoropyridin-2-amine
This guide provides essential safety, handling, and disposal protocols for 5-Chloro-6-fluoropyridin-2-amine (CAS No. 1378595-22-2), a substituted pyridine derivative frequently utilized in pharmaceutical research and drug development. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the safe and effective handling of this compound in a laboratory setting. The following procedures are designed to be a self-validating system, grounded in authoritative safety information to build unwavering trust in your operational protocols.
Immediate Safety Overview: Hazard Identification and Response
This compound is a compound that requires careful handling due to its potential health hazards. Based on data for the closely related isomer, 6-Chloro-5-fluoropyridin-2-amine, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Ingestion may also be harmful.[2]
GHS Hazard Classification:
-
Pictogram:
[2]
-
Hazard Statements:
Immediate First Aid Measures:
In the event of exposure, immediate and appropriate first aid is crucial. The following are initial response protocols:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing any contaminated clothing and footwear.[1] A mild soap and water wash is also recommended.[3] If skin irritation develops or persists, seek medical advice.[3]
-
Eye Contact: Immediately flush the eyes with large volumes of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure complete rinsing.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1] Call a poison control center or physician immediately.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is fundamental to mitigating the risks associated with handling this compound. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[4] | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4] | A standard laboratory coat. | If dust formation is likely, a NIOSH-approved respirator is recommended.[4] |
| Solution Preparation and Transfers | Tightly fitting safety goggles with side-shields and a face shield if splashing is a risk.[4] | Chemical-resistant, impervious gloves. Ensure gloves are compatible with the solvent being used.[4] | A chemical-resistant laboratory coat or apron over a standard lab coat. | Work should be conducted in a certified chemical fume hood. |
| Running Reactions | Tightly fitting safety goggles with side-shields.[4] | Chemical-resistant, impervious gloves.[4] | A flame-retardant and impervious laboratory coat.[4] | All operations should be performed within a chemical fume hood. |
| Handling Spills | Tightly fitting safety goggles with side-shields and a full-face respirator. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A full-face respirator with appropriate cartridges.[4] |
The rationale for this multi-layered approach is to provide primary and secondary barriers against exposure. For instance, while a laboratory coat provides a basic barrier, a chemical-resistant apron is crucial during solution transfers where the risk of splashes is higher.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount for ensuring safety and experimental reproducibility.
3.1. Preparation and Weighing:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5]
-
Personal Protective Equipment: At a minimum, wear safety goggles with side shields, a laboratory coat, and chemical-resistant gloves.[1][4]
-
Weighing: When weighing the solid material, do so in a location that minimizes the potential for dust generation and dispersal. Use a draft shield on the balance if necessary.
-
Aliquotting: If preparing smaller quantities from a larger stock, use appropriate tools (e.g., spatulas) to avoid generating dust.
3.2. Solution Preparation:
-
Solvent Selection: Consult relevant experimental protocols for appropriate solvents.
-
Dissolution: Add the solid this compound to the solvent slowly and stir to dissolve. Avoid splashing.
-
Container Labeling: Clearly label all containers with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
3.3. Storage:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It should be stored away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is 4°C, and it should be protected from light.[2]
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.
4.1. Accidental Release Measures:
In the event of a spill, the primary objective is to contain the material safely and prevent exposure to personnel.
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the laboratory supervisor.[4]
-
Secure the Area: Prevent entry into the spill zone.
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.[1]
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
4.2. Waste Disposal:
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in clearly labeled, sealed, and appropriate containers.
-
Disposal Protocol: Dispose of the hazardous waste through an approved chemical waste disposal program in accordance with all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in the regular trash.[1]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the "why" behind each step—from the necessity of specific PPE to the logic of the spill response workflow—researchers can move beyond rote compliance to a state of proactive risk mitigation. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols, ensuring that your valuable research in drug development is conducted with the highest standards of safety and scientific integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
